BMS-833923
Description
an Smo inhibito
Properties
IUPAC Name |
N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O/c1-20-12-13-21(19-31-2)18-27(20)33-29(36)23-14-16-24(17-15-23)32-30-34-26-11-7-6-10-25(26)28(35-30)22-8-4-3-5-9-22/h3-18,31H,19H2,1-2H3,(H,33,36)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRGBHZCJLIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059734-66-5 | |
| Record name | BMS-833923 free base anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059734665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-833923 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-833923 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41J7ZJ239R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Cellular Target of BMS-833923
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target of BMS-833923, a potent and selective small molecule inhibitor. The document details its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
The Primary Cellular Target: Smoothened (SMO)
This compound, also known as XL139, is a well-characterized antagonist of the Smoothened (SMO) receptor. SMO is a crucial seven-transmembrane protein that acts as the central transducer of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a fundamental signaling cascade involved in embryonic development, tissue homeostasis, and cell proliferation.
Mechanism of Action
In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane protein Patched (PTCH) inhibits the activity of SMO. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade. This cascade culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes, including GLI1 and PTCH1.
This compound exerts its inhibitory effect by directly binding to the SMO receptor. This binding prevents the conformational changes required for SMO activation, thereby blocking the downstream signaling cascade. The inhibition of SMO by this compound leads to a dose-dependent decrease in the expression of Hh target genes, such as GLI1 and PTCH1, and subsequently inhibits cell proliferation and induces apoptosis in cells with aberrant Hedgehog pathway activation.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) for its interaction with SMO and its effect on downstream signaling.
| Assay Type | Description | Cell Line/System | IC50 Value | Reference |
| Competitive Binding Assay | Inhibition of BODIPY-cyclopamine binding to the SMO receptor. | Cells expressing SMO | 21 nM | |
| Gene Expression Assay | Inhibition of the expression of downstream Hedgehog pathway effectors, GLI1 and PTCH1. | Cell lines with wild-type or activated mutant SMO | 6 - 35 nM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams have been generated using the DOT language.
BMS-833923 (XL139): A Technical Overview of its Discovery and Development as a Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-833923, also known as XL139, is an orally bioavailable small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1][4][5] this compound was developed through a collaboration between Bristol-Myers Squibb and Exelixis to target this pathway.[6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.
Discovery
The discovery of this compound stemmed from efforts to identify potent and selective antagonists of the SMO receptor. It was identified through competition studies using a fluorescently-tagged cyclopamine, BODIPY-cyclopamine, which is known to bind to SMO.[6][7] This screening process identified this compound as a potent inhibitor of this binding.[7]
Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[1][8] In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G-protein coupled receptor.[1][4][9] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which are the terminal effectors of the pathway.[4] When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved, leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation, survival, and differentiation.[4]
This compound functions as a direct antagonist of SMO.[1][10] By binding to SMO, it prevents the downstream activation of the Hh pathway, even in the presence of activating mutations or upstream signals.[7] This leads to the suppression of GLI1 and PTCH1 expression, which are downstream effectors and also markers of pathway activity.[7][10]
Preclinical Development
In Vitro Studies
This compound has demonstrated potent and selective inhibition of the Hedgehog pathway in various in vitro assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Endpoint | Result (IC50) | Reference |
| Binding Assay | SMO | Inhibition of BODIPY cyclopamine binding | 21 nM | [7][10] |
| Gene Expression | Cell lines with wild-type or mutant SMO | Inhibition of GLI1 and PTCH1 expression | 6-35 nM | [7][10] |
| Cell Proliferation | Esophageal adenocarcinoma (EAC) cell lines | Decreased cell proliferation | Dose-dependent | [11] |
| Cell Proliferation | A549 and H1299 cells | Inhibition of cell proliferation | 2.5-10 µM (at 48h) | [10] |
| Clonal Growth | Multiple Myeloma (MM) clones | Inhibition of in vitro growth | - | [7] |
| Clonal Growth | CML, ALL, AML cell lines | Inhibition of clonogenic growth | - | [7] |
| Osteoblast Differentiation | Human mesenchymal stem cells (hMSCs) | Inhibition of differentiation | 3 µM | [8][10] |
In Vivo Studies
Preclinical in vivo studies have shown the anti-tumor efficacy of this compound in various xenograft models.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Nude mice xenograft | Medulloblastoma, Pancreatic Carcinoma | Single oral dose | Robust inhibition of Hh pathway activity | [7] |
| Orthotopic mouse model | Pancreatic Cancer Metastasis | 15 mg/kg, daily oral gavage | Reduced tumor metastasis and growth | [10] |
| Nude mice xenograft | Cholangiocarcinoma | 30 mg/kg, p.o., daily for 7 days | Reduced tumor volume (to 60%) | [10] |
| Nude mice xenograft | Cholangiocarcinoma | 30 mg/kg (this compound) + 40 mg/kg Gemcitabine | Reduced tumor volume (to 32%) | [10] |
| Immune deficient mice | Ectopic bone formation | Implantation of treated hMSCs | Decreased in vivo ectopic bone formation | [8][9] |
Experimental Protocols
BODIPY-Cyclopamine Binding Assay (FACS-based)
This assay is used to determine the binding affinity of a compound to the SMO receptor.
Methodology:
-
Cells engineered to express the SMO receptor are harvested and prepared in a suitable buffer.
-
The cells are incubated with serially diluted concentrations of this compound for a specified period.
-
A fixed concentration of BODIPY-cyclopamine is then added to the cell suspension and incubated to allow for binding to SMO.
-
The fluorescence of individual cells is measured using a flow cytometer.
-
The reduction in fluorescence intensity in the presence of this compound indicates its ability to displace BODIPY-cyclopamine from SMO.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of BODIPY-cyclopamine binding.[7]
Gene Expression Analysis (RT-qPCR)
This protocol is used to quantify the effect of this compound on the expression of Hedgehog pathway target genes like GLI1 and PTCH1.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA purification kit according to the manufacturer's instructions.[9] The quality and concentration of the extracted RNA are assessed using spectrophotometry.[9]
-
cDNA Synthesis: A specific amount of total RNA (e.g., 500 ng) is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA transcription kit.[9]
-
Quantitative PCR (qPCR): The expression levels of target genes (GLI1, PTCH1) and a housekeeping gene (for normalization, e.g., GAPDH) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Clinical Development
This compound has been evaluated in several Phase I and Phase II clinical trials for various malignancies.
Phase I Studies
The initial Phase I trials were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics of this compound in patients with advanced or metastatic solid tumors.
Table 3: Summary of a First-in-Human Phase I Trial (NCT00670189)
| Parameter | Details | Reference |
| Study Design | Dose-escalation study | [5] |
| Patient Population | 18 subjects with advanced or metastatic solid tumors (as of Oct 2009) | [5][12] |
| Dose Levels Tested | 30 mg, 60 mg, 120 mg, 240 mg (daily) | [5] |
| Pharmacokinetics | - Dose-proportional PK between 30-120 mg- Greater than dose-proportional PK between 120-240 mg- Prolonged terminal half-life (>7 days)- 3-6 fold drug accumulation between days 1 and 22 | [5] |
| Safety and Tolerability | - Generally well-tolerated at tested doses- No drug-related adverse events > Grade 2 in the first three cohorts- One patient at 240 mg experienced Grade 2 lipase elevation and pancreatitis (resolved upon withholding drug) | [5] |
| Efficacy Signals | - One medulloblastoma patient (30 mg) with stable disease for >11 months- One Gorlin Syndrome patient (240 mg) with a confirmed partial response | [5] |
| Pharmacodynamics | Decrease in GLI1 protein expression in skin biopsies at all dose levels | [5] |
Another Phase 1 study (NCT01413906) evaluated multiple ascending doses of this compound in 12 subjects with solid tumors, with the primary purpose of assessing its safety and tolerability.[13][14]
Later Phase and Combination Studies
This compound has also been investigated in combination with other anti-cancer agents.
Table 4: Selected Clinical Trials of this compound
| Study ID | Phase | Condition(s) | Intervention | Status (as of last update) | Reference |
| NCT00927875 | Phase 1 | Extensive-Stage Small Cell Lung Cancer | This compound + Carboplatin + Etoposide | Completed | [15][16] |
| NCT01218477 | Phase 1 | Chronic Myeloid Leukemia (CML) | This compound + Dasatinib | Completed | [16] |
| NCT01357655 | Phase 2 | CML | Dasatinib + this compound | Terminated | [16] |
| NCT00909402 | Phase 1 | Gastric, Gastroesophageal, or Esophageal Adenocarcinomas | This compound + Cisplatin + Capecitabine | Completed | [16] |
Conclusion
This compound (XL139) is a potent, orally bioavailable inhibitor of the Smoothened receptor, effectively blocking the Hedgehog signaling pathway. Preclinical studies have demonstrated its ability to inhibit cancer cell growth both in vitro and in vivo. Early clinical trials established a manageable safety profile and showed signs of clinical activity in patients with tumors driven by aberrant Hedgehog signaling. While its development has explored its potential as a monotherapy and in combination with other agents across a range of cancers, further research is necessary to fully define its therapeutic role in oncology. The comprehensive data gathered from its discovery and development provide a solid foundation for the continued investigation of SMO inhibitors in cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 1059734-66-5 | Data Sheet | BioChemPartner [biochempartner.com]
- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Phase 1 Multiple Ascending Dose Study of this compound (XL139) in Subjects With Solid Tumors [meddatax.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound | MedPath [trial.medpath.com]
The Role of BMS-833923 in the Inhibition of the Smoothened Receptor: A Technical Guide
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell proliferation, differentiation, and tissue patterning.[1] In adult tissues, the pathway is mostly inactive but can be reactivated for tissue repair and maintenance.[1] Aberrant activation of the Hh pathway has been implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[2][3] A central component of this pathway is the Smoothened (SMO) receptor, a G-protein coupled receptor.[2] In its active state, SMO initiates a signaling cascade that leads to the activation of the GLI family of transcription factors, which in turn regulate the expression of Hh target genes.[1] BMS-833923, also known as XL139, is an orally bioavailable small-molecule antagonist of the SMO receptor, developed for its potential antineoplastic activity.[2][4][5] This guide provides a detailed overview of the mechanism of action, quantitative data, and experimental protocols related to the inhibition of the Smoothened receptor by this compound.
Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of the Hedgehog signaling pathway by directly targeting the Smoothened receptor.[6][7] In the canonical Hh pathway, the transmembrane protein Patched (PTCH) tonically inhibits SMO in the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH).[8][9] Upon binding of SHH to PTCH, this inhibition is relieved, allowing SMO to become active and transduce the signal downstream.[8][9]
This compound exerts its inhibitory effect by binding to the SMO receptor, thereby preventing its activation even in the presence of an upstream stimulus.[2][5] This blockade of SMO leads to the suppression of the downstream signaling cascade, ultimately preventing the activation and nuclear translocation of GLI transcription factors.[1][3] As a result, the transcription of Hh target genes, such as GLI1 and PTCH1, is downregulated.[10][11] The inhibition of this pathway by this compound has been shown to decrease cell proliferation and induce apoptosis in various cancer cell lines.[4][7][11]
References
- 1. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. ascopubs.org [ascopubs.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, smoothened antagonist (CAS 1059734-66-5) | Abcam [abcam.com]
In-Depth Technical Guide: Investigating the Anti-Tumor Properties of BMS-833923
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-833923, also known as XL139, is a potent and orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (HH) signaling pathway.[1][2] Aberrant activation of the HH pathway is implicated in the pathogenesis of various malignancies, making it a key target for anti-cancer therapies. This technical guide provides a comprehensive overview of the pre-clinical and clinical investigations into the anti-tumor properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and early clinical findings. Detailed experimental methodologies and visualizations of the associated signaling pathways are presented to support further research and development in this area.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its anti-tumor effects by directly targeting the SMO protein, a G-protein coupled receptor that plays a pivotal role in the canonical Hedgehog signaling cascade.[3][4] In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor tonically inhibits SMO. Upon binding of Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[4]
This compound functions as a SMO antagonist, effectively blocking the activation of downstream signaling.[1] This leads to the suppression of GLI1 and PTCH1 expression, which are reliable pharmacodynamic markers of HH pathway inhibition.[1][2]
Preclinical Anti-Tumor Activity
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against the SMO receptor and has shown efficacy in a range of cancer cell lines with aberrant HH pathway signaling.
| Assay Type | Target/Cell Line | Endpoint | Result | Reference |
| SMO Binding Assay | Wild-type SMO | IC50 | 21 nM | [1][2] |
| HH Pathway Inhibition | Cell lines with wild-type or mutant SMO | IC50 (GLI1/PTCH1 expression) | 6 - 35 nM | [1][2] |
| Clonogenic Growth Assay | Hematological Malignancies (CML, ALL, AML) | Inhibition of clonal growth | Demonstrated | [1][2] |
| Cancer Stem Cell Assay | Multiple Myeloma (patient-derived) | Reduction in ALDH+ cells | Demonstrated | [1][2] |
Table 1: Summary of In Vitro Activity of this compound
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition.
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |
| Medulloblastoma | Orthotopic Xenograft | Single oral dose | Robust inhibition of HH pathway activity and tumor growth | [1][2] |
| Pancreatic Carcinoma | Subcutaneous Xenograft | Single oral dose | Robust inhibition of HH pathway activity and tumor growth | [1][2] |
Table 2: Summary of In Vivo Efficacy of this compound
Clinical Development and Findings
This compound entered Phase I clinical trials for advanced or metastatic solid tumors (NCT00670189). The study aimed to determine the maximum tolerated dose, safety, and pharmacokinetics of the compound.
Phase I Clinical Trial (NCT00670189) Summary
-
Patient Population: Advanced or metastatic solid tumors.
-
Dose Escalation Cohorts: 30 mg, 60 mg, 120 mg, and 240 mg daily.
-
Key Findings:
-
Tolerability: Generally well-tolerated at the doses tested.
-
Pharmacodynamics: Dose-dependent decrease in GLI1 expression in skin biopsies, confirming target engagement.
-
Clinical Activity:
-
One patient with medulloblastoma showed stable disease.
-
One patient with Gorlin Syndrome (basal cell nevus syndrome) experienced a partial response.
-
-
Discontinuation of Clinical Development
Despite showing initial promise, the clinical development of this compound was discontinued. While the exact reasons have not been publicly detailed, factors such as the competitive landscape of SMO inhibitors and strategic pipeline prioritization by Bristol Myers Squibb are likely contributors.[3][4][5]
Effects on Other Signaling Pathways
Preclinical studies have suggested that this compound may modulate other signaling pathways beyond the Hedgehog cascade, including NF-κB and STAT signaling. The precise mechanisms of this crosstalk are still under investigation but may contribute to the overall anti-tumor effect.
Detailed Experimental Protocols
FACS-Based SMO Binding Assay (BODIPY-Cyclopamine Competition)
This assay quantifies the binding of this compound to the SMO receptor by measuring the displacement of a fluorescently labeled SMO ligand, BODIPY-cyclopamine.
-
Cell Culture: Culture cells expressing the SMO receptor (e.g., HEK293 cells transiently transfected with an SMO expression vector) to ~80% confluency.
-
Cell Harvest: Detach cells using a non-enzymatic cell dissociation solution and wash with FACS buffer (e.g., PBS with 1% BSA).
-
Incubation with Inhibitor: Resuspend cells in FACS buffer and incubate with varying concentrations of this compound for 30 minutes at 4°C. Include a vehicle control (DMSO).
-
Incubation with Fluorescent Ligand: Add a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) to all samples and incubate for 1-2 hours at 4°C, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound ligand.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Determine the geometric mean fluorescence intensity (MFI) for each sample. Plot the MFI against the concentration of this compound to calculate the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for GLI1 and PTCH1 Expression
This method is used to measure the change in mRNA levels of Hedgehog pathway target genes following treatment with this compound.
-
Cell Culture and Treatment: Seed cancer cells with active HH signaling in appropriate culture plates. Once attached, treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qRT-PCR: Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green master mix.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., medulloblastoma or pancreatic cancer cells) in vitro. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture). Implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the drug to the treatment group at the desired dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
This compound is a potent inhibitor of the Hedgehog signaling pathway with demonstrated anti-tumor activity in preclinical models. While its clinical development was halted, the data generated from its investigation provide valuable insights for researchers in the field of oncology and drug development. The methodologies and findings presented in this guide can serve as a foundation for the continued exploration of SMO inhibitors and the broader targeting of the Hedgehog pathway in cancer therapy. The observed effects on other signaling networks, such as NF-κB and STAT, suggest that the biological consequences of SMO inhibition may be more complex than initially understood and warrant further investigation.
References
A Technical Guide to the Preclinical Evaluation of BMS-833923 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical studies of BMS-833923 (also known as XL139), a potent and selective small molecule inhibitor of the Hedgehog (HH) signaling pathway. The information is compiled to serve as a technical resource, detailing the compound's mechanism of action, in vitro and in vivo activities, and the experimental methodologies employed in its evaluation for solid tumor applications.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound is an orally bioavailable antagonist of Smoothened (SMO), a G protein-coupled receptor-like protein that is a critical positive regulator of the Hedgehog signaling pathway.[1][2][3] In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity.[4] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of glioma-associated oncogene homolog (GLI) transcription factors. These factors then drive the expression of target genes involved in cell proliferation, survival, and differentiation.
Aberrant activation of the Hedgehog pathway has been implicated in the pathogenesis of various malignancies, including cancers of the brain, lung, pancreas, and skin.[1][5] this compound exerts its anti-tumor effects by binding directly to SMO, thereby blocking the downstream signaling cascade and inhibiting the expression of HH target genes like GLI1 and PTCH1.[1][2][6] This inhibition leads to decreased cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.[2][7]
Quantitative Preclinical Data
The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potency against the SMO target and its pharmacological properties.
Table 1: In Vitro Potency and Target Engagement of this compound
| Assay Type | Target/Cell Line | Endpoint | Result (IC50) | Reference |
|---|---|---|---|---|
| Pathway Inhibition | Cell lines with wild-type or mutant SMO | Inhibition of GLI1 & PTCH1 expression | 6 - 35 nM | [1][6] |
| Binding Assay | SMO Receptor | Inhibition of BODIPY cyclopamine binding | 21 nM |[1] |
Table 2: Pharmacokinetic Parameters of this compound (from Phase I Human Study)
| Parameter | Value | Dose Cohorts | Reference |
|---|---|---|---|
| Terminal Half-life (t½) | > 7 days | 30, 60, 120 mg | [5][8] |
| Drug Accumulation (Day 1 vs. Day 22) | 3 to 6-fold | Not specified | [5] |
| Cmax (Single Dose) | 30 ng/mL | 30 mg | [8] |
| Cmax (Single Dose) | 56 ng/mL | 60 mg | [8] |
| Cmax (Single Dose) | 102 ng/mL | 120 mg |[8] |
Preclinical Experimental Design
The evaluation of this compound followed a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and pharmacodynamic assessments in relevant tumor models.
Experimental Protocols
A. In Vitro Studies
-
Target Binding Assay:
-
Objective: To determine the direct binding affinity of this compound to the SMO receptor.
-
Methodology: A Fluorescence-Activated Cell Sorting (FACS)-based competitive binding assay was utilized. Cells expressing the SMO receptor were incubated with a fluorescently labeled SMO ligand, BODIPY-cyclopamine, in the presence of varying concentrations of this compound. The displacement of the fluorescent ligand was measured by flow cytometry to calculate the IC50 value.[1]
-
-
Hedgehog Pathway Inhibition Assay:
-
Objective: To quantify the functional inhibition of the HH signaling pathway.
-
Methodology: Cancer cell lines known to have active HH signaling (including those with wild-type or activating SMO mutations) were treated with this compound. Following treatment, total RNA was extracted, and the mRNA expression levels of downstream HH target genes, specifically GLI1 and PTCH1, were quantified using quantitative real-time PCR (qRT-PCR). The IC50 was determined as the concentration of this compound required to inhibit the expression of these genes by 50%.[1][6]
-
-
Cell Proliferation and Apoptosis Assays:
-
Objective: To assess the effect of SMO inhibition on cancer cell viability.
-
Methodology: Esophageal adenocarcinoma (EAC) and other tumor cell lines were cultured with increasing concentrations of this compound.[2][7] Cell proliferation was measured using standard methods such as MTT or CellTiter-Glo assays. Apoptosis was assessed by measuring markers like cleaved caspase-3 or using Annexin V/PI staining followed by flow cytometry.[2]
-
-
Clonogenic Growth Assays:
-
Objective: To evaluate the impact of this compound on the self-renewal capacity of tumor cells.
-
Methodology: Tumor cells, including those from hematological malignancies and multiple myeloma patient samples, were plated at low density and treated with this compound.[1][6] After a period of incubation, the plates were stained, and the number of colonies formed was counted to determine the inhibition of clonogenic growth.
-
B. In Vivo Studies
-
Animal Models:
-
Pharmacodynamic (PD) Studies:
-
Objective: To confirm target engagement and pathway inhibition in vivo.
-
Methodology: Tumor-bearing mice were administered a single oral dose of this compound.[1][6] At various time points post-dose, tumors were excised, and the expression of HH pathway genes (GLI1) was analyzed to assess the extent and duration of pathway inhibition.
-
-
Efficacy Studies:
-
Objective: To determine the effect of this compound on tumor growth.
-
Methodology: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally at well-tolerated doses. Tumor volumes were measured regularly to determine the degree of tumor growth inhibition.[1][6]
-
Summary of Preclinical Efficacy in Solid Tumors
Preclinical studies demonstrated that this compound is a potent and selective inhibitor of the Hedgehog pathway. In vitro, it effectively suppressed the expression of downstream pathway effectors GLI1 and PTCH1 with nanomolar potency.[1] This activity translated to the inhibition of clonogenic growth in multiple tumor cell lines.[1][6]
In vivo, a single oral dose of this compound led to robust and sustained inhibition of HH pathway activity in medulloblastoma and pancreatic carcinoma xenograft models.[1][6] These pharmacodynamic effects were directly correlated with significant tumor growth inhibition at doses that were well-tolerated by the animals.[1][6] The preclinical data supported the efficacy of this compound in a range of solid tumors including esophageal, cholangiosarcoma, and lung cancers.[4][9] These promising results provided a strong rationale for its progression into clinical development for patients with advanced or metastatic solid tumors.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
BMS-833923: A Technical Guide to its Application in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-833923 is an orally bioavailable small molecule that acts as a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway.[1] Aberrant activation of the HH pathway has been implicated in the pathogenesis of various cancers, including a range of hematological malignancies. This pathway plays a crucial role in regulating cell proliferation, survival, and differentiation, and its dysregulation can contribute to tumorigenesis and the maintenance of cancer stem cells. This technical guide provides an in-depth overview of the preclinical and clinical investigations of this compound in hematological cancers, focusing on its mechanism of action, efficacy data, and relevant experimental methodologies.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. In several hematological malignancies, the pathway can be aberrantly reactivated, leading to uncontrolled cell growth. The canonical HH pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then induce the expression of target genes involved in cell cycle progression, proliferation, and survival.
This compound exerts its anti-cancer effects by directly binding to and inhibiting the SMO receptor. This action prevents the downstream activation of the GLI transcription factors, thereby blocking the pro-tumorigenic effects of the Hedgehog pathway.
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Preclinical Data in Hematological Malignancies
This compound has demonstrated significant preclinical activity across a range of hematological malignancy cell lines. In vitro studies have shown that it potently inhibits the Hedgehog pathway, leading to decreased cell proliferation and survival.
In Vitro Potency
The potency of this compound has been quantified through various in vitro assays. These studies have consistently shown its ability to inhibit key components of the Hedgehog pathway at nanomolar concentrations.
| Assay | Target | IC50 Value | Cell Lines |
| Hedgehog Pathway Inhibition | GLI1 and PTCH1 Expression | 6 - 35 nM | Various cancer cell lines |
| SMO Binding Assay | BODIPY-cyclopamine binding to SMO | 21 nM | Not specified |
Activity in Hematological Malignancy Cell Lines
Preclinical studies have demonstrated the inhibitory effects of this compound on the growth of various hematological cancer cell lines.
| Malignancy Type | Assay Type | Effect |
| Chronic Myeloid Leukemia (CML) | Clonogenic Growth Assay | Inhibition of clonogenic growth |
| Acute Lymphoblastic Leukemia (ALL) | Clonogenic Growth Assay | Inhibition of clonogenic growth |
| Acute Myeloid Leukemia (AML) | Clonogenic Growth Assay | Inhibition of clonogenic growth |
| Multiple Myeloma (MM) | In vitro Growth Assay | Inhibition of MM clone growth |
| Multiple Myeloma (MM) | Aldehyde Dehydrogenase (ALDH) positive cells | Reduction in the proportion of ALDH+ cancer stem cells |
Clinical Investigations in Hematological Malignancies
The promising preclinical data for this compound led to its evaluation in clinical trials for patients with hematological malignancies. The most comprehensive clinical data available is from a Phase 1 study in combination with dasatinib for the treatment of Chronic Myeloid Leukemia.
Phase 1 Trial in Chronic Myeloid Leukemia (NCT01218477)
A Phase 1 clinical trial investigated the safety, tolerability, and preliminary efficacy of this compound in combination with the tyrosine kinase inhibitor (TKI) dasatinib in patients with CML who were resistant or had a suboptimal response to prior TKI therapy.[1]
Study Design: Patients received dasatinib daily, and after 4 weeks, this compound was added at escalating dose levels.[1]
Patient Population: The trial enrolled 27 patients, including 19 with chronic phase CML (CML-CP), 4 with accelerated/blast phase CML (CML-AP/BP), and 4 with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1]
Safety and Tolerability: Dose-limiting toxicities (DLTs) were observed at higher dose levels, leading to the exploration of a lower, better-tolerated dose. The most common adverse events attributed to SMO inhibition included dysgeusia, alopecia, anorexia or nausea with weight loss, muscle spasms, and fatigue.[1]
Efficacy: The addition of this compound showed limited efficacy in this patient population. One of ten CML-CP patients resistant to dasatinib achieved a complete cytogenetic response with the combination therapy.[1] However, patients with advanced CML or Ph+ ALL did not show benefit.[1] The study concluded that the lack of significant efficacy and the observed toxicities did not support the use of this combination in early-stage CML-CP.[1]
| Patient Cohort | Number of Patients | Efficacy Outcome |
| CML-CP (Dasatinib Resistant) | 10 | 1 patient achieved a complete cytogenetic response |
| CML-Advanced Phase / Ph+ ALL | 8 | No benefit observed |
Experimental Protocols
Clonogenic Assay for Hematological Malignancy Cell Lines
This protocol outlines a general procedure for assessing the effect of this compound on the clonogenic growth of suspension cell lines.
Caption: A generalized workflow for a clonogenic assay with suspension cells.
Materials:
-
Hematological malignancy cell line of interest
-
Complete cell culture medium
-
Semi-solid medium (e.g., Methylcellulose-based medium)
-
This compound stock solution
-
Sterile multi-well plates
-
Staining solution (e.g., 0.5% Crystal Violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture the desired hematological malignancy cell line under standard conditions. Harvest the cells and prepare a single-cell suspension.
-
Seeding: Dilute the cell suspension in the semi-solid medium to the desired seeding density (typically 100-1000 cells/well). Plate the cell suspension into multi-well plates.
-
Treatment: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 1-3 weeks, or until visible colonies are formed in the control wells.
-
Staining and Counting: Gently aspirate the semi-solid medium. Wash the wells with PBS. Fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 20 minutes. Wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
In Vitro Growth Inhibition Assay for Multiple Myeloma Cells
This protocol describes a method to assess the effect of this compound on the proliferation of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell line
-
Complete RPMI-1640 medium
-
This compound stock solution
-
96-well microplates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of the Hedgehog signaling pathway with demonstrated preclinical activity against a variety of hematological malignancies, including CML, ALL, AML, and multiple myeloma. While the clinical development in CML in combination with dasatinib did not show sufficient efficacy to warrant further investigation in that specific setting, the strong preclinical rationale suggests that this compound, either as a single agent or in combination with other therapies, may still hold promise for other hematological cancers where the Hedgehog pathway is a key driver of disease. Further clinical trials are needed to fully elucidate the therapeutic potential of this compound in this patient population. The experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this and other SMO inhibitors in hematological malignancies.
References
The Pharmacodynamics of BMS-833923: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacodynamics of BMS-833923 (also known as XL-139), a potent and orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. This document provides a comprehensive overview of its mechanism of action, target engagement, and downstream cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Smoothened
This compound exerts its biological effects by targeting Smoothened (SMO), a G-protein coupled receptor that is a critical component of the Hh signaling pathway.[1][2] In the absence of the Hedgehog ligand, the transmembrane protein Patched (PTCH) inhibits SMO activity. Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors. This compound functions as a SMO antagonist, directly binding to and inhibiting its activity, thereby suppressing the entire Hh signaling cascade.[1][3]
Quantitative Pharmacodynamic Data
The potency of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Assay Description | Reference |
| IC50 | 21 nM | Inhibition of BODIPY-cyclopamine binding to SMO in a FACS-based assay. | [1] |
| IC50 | 6 - 35 nM | Inhibition of GLI1 and PTCH1 expression in cell lines with wild-type or activated mutant SMO. | [1] |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound's pharmacodynamics.
In Vitro Assays
This assay quantifies the ability of this compound to compete with a fluorescently labeled cyclopamine derivative for binding to the Smoothened receptor.
-
Objective: To determine the IC50 value of this compound for SMO binding.
-
Methodology:
-
Cells expressing the SMO receptor are incubated with varying concentrations of this compound.
-
A fixed concentration of BODIPY-cyclopamine, a fluorescent ligand of SMO, is added to the cells.
-
After an incubation period to allow for competitive binding, the cells are analyzed by flow cytometry (FACS).
-
The fluorescence intensity, which is proportional to the amount of BODIPY-cyclopamine bound to SMO, is measured.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of BODIPY-cyclopamine.
-
This method is used to quantify the effect of this compound on the expression of downstream target genes of the Hedgehog pathway, such as GLI1 and PTCH1.
-
Objective: To determine the IC50 of this compound for inhibiting Hh pathway signaling.
-
Methodology:
-
Cancer cell lines (e.g., those with wild-type or mutant SMO) are treated with a range of this compound concentrations for a specified time (e.g., 48 hours).
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative real-time PCR (qRT-PCR) is carried out using primers specific for GLI1, PTCH1, and a housekeeping gene (for normalization).
-
The relative expression levels of GLI1 and PTCH1 are calculated and used to determine the IC50 value.
-
These assays assess the impact of this compound on the differentiation of mesenchymal stem cells into osteoblasts.
-
Objective: To evaluate the inhibitory effect of this compound on osteogenesis.
-
Methodologies:
-
Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. ALP activity is measured in cell lysates using a colorimetric substrate.
-
Alizarin Red Staining: This stain is used to visualize calcium deposits, a marker of late-stage osteoblast mineralization. Cells are fixed and stained with Alizarin Red S, and the stained area can be quantified.
-
In Vivo Models
These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Objective: To assess the in vivo anti-cancer activity of this compound.
-
Methodology:
-
Human cancer cells (e.g., medulloblastoma, pancreatic carcinoma) are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Once tumors are established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, gene expression).
-
This model assesses the effect of this compound on bone formation in vivo.
-
Objective: To determine the in vivo impact of this compound on osteoblast function.
-
Methodology:
-
Human skeletal (mesenchymal) stem cells (hMSCs) are treated in vitro with this compound or a vehicle control.
-
The treated hMSCs are then implanted subcutaneously into immunodeficient mice.
-
After a period of time to allow for bone formation, the implants are harvested.
-
The amount of ectopic bone formation is assessed using histological techniques.
-
Signaling Pathway Modulation
This compound's primary pharmacodynamic effect is the modulation of the Hedgehog signaling pathway. The following diagram illustrates the canonical Hh pathway and the point of intervention by this compound.
Conclusion
This compound is a potent and specific inhibitor of the Hedgehog signaling pathway, acting through the direct antagonism of the SMO receptor. Its pharmacodynamic profile, characterized by low nanomolar potency in vitro and demonstrated efficacy in preclinical models of cancer and bone formation, underscores its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other modulators of the Hedgehog pathway. Further investigation into its clinical pharmacodynamics will be crucial for optimizing its therapeutic application.
References
Methodological & Application
Application Notes and Protocols for BMS-833923 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-833923 is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated efficacy in preclinical studies by inhibiting cancer cell proliferation, inducing apoptosis, and downregulating the expression of Hh target genes such as GLI1 and Patched1 (PTCH1).[2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its anti-cancer effects.
Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of the Hedgehog ligand, the transmembrane protein Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation.
In many cancers, aberrant activation of the Hh pathway, either through mutations in PTCH or SMO or through ligand-dependent mechanisms, leads to uncontrolled cell growth. This compound acts as an antagonist of SMO, binding to the receptor and preventing its activation, thereby blocking the downstream signaling cascade and inhibiting the expression of GLI target genes.[1][2]
Diagram of the Hedgehog Signaling Pathway and this compound Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across different assays and cell lines.
Table 1: Inhibition of Hedgehog Pathway Downstream Effectors
| Compound | Assay | Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound | Inhibition of GLI1 and PTCH1 expression | Cell lines with wild-type and activated mutant SMO | 6 - 35 | [2] |
| This compound | Inhibition of BODIPY cyclopamine binding to SMO | FACS-based assay | 21 | [2] |
Table 2: Inhibition of Cell Proliferation
| Compound | Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference(s) |
| This compound | Human Mesenchymal Stem Cells (hMSCs) | AlamarBlue | 10 days | 3 µM (no significant effect on viability) | [3] |
| Cyclopamine (another SMO inhibitor) | Daoy (Medulloblastoma) | MTT Assay | 48 hours | 15 µM | [4] |
Experimental Protocols
Cell Culture
General Cell Culture Conditions:
-
Esophageal Adenocarcinoma (e.g., OE33): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.[3][5]
-
Pancreatic Cancer (e.g., PANC-1): Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.[1][6]
-
Medulloblastoma (e.g., Daoy): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. For some experiments, a low serum condition (2.5% FBS) may be required. Maintain at 37°C in a humidified atmosphere with 5% CO2.[4][7]
-
Cholangiocarcinoma (e.g., KMBC): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Experimental Workflow for Cell Viability Assay
References
- 1. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved xenograft efficiency of esophageal adenocarcinoma cell lines through in vivo selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NobleResearch [nobleresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. Panc-1 Cells [cytion.com]
- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
Application Notes and Protocols for BMS-833923 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-833923, also known as XL139, is a potent and orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. This compound functions by antagonizing SMO, thereby suppressing the Hh signaling cascade, which can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.[2] These application notes provide a summary of recommended concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows for the use of this compound in cancer cell line research.
Data Presentation: Recommended Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cancer cell line and the specific biological endpoint being measured (e.g., pathway inhibition versus cell viability). The following tables summarize the reported effective concentrations and IC50 values for this compound in various contexts.
Table 1: Inhibition of Hedgehog Pathway Markers
| Target | Cell Line Context | IC50 Value | Reference |
| GLI1 and PTCH1 Expression | Cell lines with wild-type or activated mutant SMO | 6–35 nM | [3] |
| BODIPY-cyclopamine binding to SMO | FACS-based binding assay | 21 nM | [3] |
Table 2: Inhibition of Cell Proliferation and Other Biological Effects
| Cell Line(s) | Cancer Type | Effective Concentration / IC50 | Incubation Time | Reference |
| A549 and H1299 | Lung Cancer | 2.5–10 µM | 48 hours | [4] |
| Esophageal Adenocarcinoma (EAC) cell lines | Esophageal Adenocarcinoma | Dose-dependent decrease in proliferation | Not specified | [2] |
| Multiple Myeloma (MM) clones and cancer stem cells | Multiple Myeloma | Not specified (inhibited growth) | Not specified | [3] |
| CML, ALL, and AML cell lines | Hematological Malignancies | Not specified (inhibited clonogenic growth) | Not specified | [3] |
| Human Mesenchymal Stem Cells (hMSCs) | Not applicable (used as a model system) | 3 µM (inhibited osteoblast differentiation) | 48 hours | [4] |
Experimental Protocols
The following are detailed protocols for the preparation of this compound and its application in cell-based assays.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount: Determine the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 473.57 g/mol .
-
Dissolution: Prepare the stock solution by dissolving this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.74 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Viability/Proliferation Assay (MTT-Based)
This protocol describes a general procedure for assessing the effect of this compound on cancer cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO, for solubilizing formazan crystals
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting range for a dose-response curve is 0.1, 1, 10, 50, 100, 500, and 1000 nM for pathway inhibition studies, and 0.1, 1, 5, 10, 25, and 50 µM for cell viability studies.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
The IC50 value can be determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Hedgehog Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound in the Hedgehog signaling pathway.
Experimental Workflow for In Vitro Testing of this compound
Caption: General workflow for assessing this compound efficacy in vitro.
References
Application Notes and Protocols: BMS-833923 Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility of BMS-833923, a potent and orally bioavailable Smoothened (SMO) antagonist, in dimethyl sulfoxide (DMSO) and other common organic solvents. Detailed protocols for solution preparation and a general method for solubility determination are included to facilitate experimental design and execution.
Introduction to this compound
This compound (also known as XL139) is a small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By antagonizing SMO, this compound effectively downregulates the Hh pathway, which is aberrantly activated in several types of cancer. It inhibits the binding of BODIPY-cyclopamine to SMO with an IC₅₀ of 21 nM and suppresses the activation of Gli transcription factors.[1][3][4] Its activity in both wild-type and activated mutant forms of SMO makes it a valuable tool for cancer research and drug development.[1][5]
Solubility Data
The solubility of this compound is a critical parameter for the preparation of stock solutions and for its use in various in vitro and in vivo experimental models. The compound is generally soluble in several organic solvents but is sparingly soluble in aqueous solutions.[1][5]
Quantitative Solubility in Organic Solvents
The following table summarizes the reported solubility of this compound in common laboratory solvents. It is important to note that solubility can be affected by factors such as solvent purity, temperature, and the specific solid form of the compound.[6] For instance, moisture-absorbing DMSO can lead to reduced solubility.[7]
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ~25 - 95 | ~52.8 - 200.6 | [1][4][5][7][8] |
| Ethanol | ~30 | ~63.4 | [1][5][6] |
| Dimethyl Formamide (DMF) | ~30 | ~63.4 | [1][5] |
| Ethanol:PBS (pH 7.2) (1:7) | ~0.1 | ~0.21 | [1][5][6] |
| Water | Insoluble | Insoluble | [7][9] |
Molecular Weight of this compound: 473.57 g/mol [2][7]
Signaling Pathway and Experimental Workflow
Hedgehog Signaling Pathway Inhibition by this compound
This compound targets the SMO receptor within the Hedgehog signaling cascade. The diagram below illustrates the canonical pathway and the mechanism of inhibition.
General Workflow for In Vitro Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent. Fresh, anhydrous DMSO is recommended for maximum solubility.[7]
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid into the tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the tube to achieve the target concentration. For example, to make a 10 mM stock solution (MW = 473.57), add 211.2 µL of DMSO for every 1 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the solid does not fully dissolve, sonication is recommended to facilitate dissolution.[4] Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
Protocol for Preparing an Aqueous Working Solution
This compound is sparingly soluble in aqueous buffers.[1][5] This two-step method is recommended for preparing working solutions in aqueous media like Phosphate-Buffered Saline (PBS) or cell culture medium.
Materials:
-
Concentrated this compound stock solution in Ethanol (from Protocol 4.1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile tubes
Procedure:
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in ethanol as described in Protocol 4.1. A concentration of ~30 mg/mL is achievable.[1][5]
-
Dilution: Directly before use, dilute the ethanol stock solution with the aqueous buffer. For example, to achieve a final concentration of approximately 0.1 mg/mL, dilute the ethanol stock in a 1:7 ratio of ethanol:PBS (pH 7.2).[1][5]
-
Mixing: Mix gently by inversion or pipetting. Avoid vigorous vortexing which may cause precipitation.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1][5]
General Protocol for Solubility Determination (Shake-Flask Method)
This protocol provides a general framework for determining the solubility of this compound in a given solvent, based on the widely used shake-flask method.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., DMSO, ethanol, buffer)
-
Small glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Sample Preparation: Add an excess amount of this compound solid to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining micro-particulates.
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry (λmax: 315 nm).[1]
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or M.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 404 | BioChemPartner [m.biochempartner.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Smo | Apoptosis | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 5. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BMS 833923 CAS#: 1059734-66-5 [m.chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
Preparing BMS-833923 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-833923 is a potent and orally bioavailable small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the development of various cancers, making SMO an attractive target for therapeutic intervention.[4] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Chemical Properties and Solubility
This compound is supplied as a crystalline solid and has the following chemical properties:
| Property | Value | Reference |
| Synonyms | XL-139 | [1][3] |
| Molecular Formula | C₃₀H₂₇N₅O | [1] |
| Molecular Weight | 473.57 g/mol | [1][5] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% | [1][2] |
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that this compound is sparingly soluble in aqueous buffers.[1][2]
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL to 95 mg/mL | [1][5][6] |
| Ethanol | ~30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| Water | Insoluble or slightly soluble | [5][6][7] |
| 1:7 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [1][2] |
Hedgehog Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the Smoothened (SMO) receptor, a central component of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH) receptor inhibits SMO activity. Upon binding of SHH to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival. This compound binds to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.[1][4]
Figure 1: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Safety Precautions
This compound should be considered a hazardous material.[1] Standard laboratory safety practices should be strictly followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the solid powder in a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[8][9][10]
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 473.57 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
m = 0.010 mol/L x 0.001 L x 473.57 g/mol = 0.0047357 g = 4.74 mg
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4.74 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Dissolving the compound:
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. To calculate the required volume of DMSO based on the actual weight, use the following formula:
-
Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))
-
For example, if you weighed 5.00 mg (0.005 g):
-
Volume (L) = 0.005 g / (0.010 mol/L x 473.57 g/mol ) = 0.001056 L = 1.056 mL
-
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution.[11]
-
-
Storage:
Preparation of Working Solutions
For cell-based assays, the high-concentration stock solution should be diluted to the final working concentration in the cell culture medium. To avoid precipitation, it is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in the culture medium. It is advisable to pre-warm the stock solution and culture medium to 37°C before dilution.[11]
Experimental Workflow Example: Cell Viability Assay
The following diagram illustrates a general workflow for a cell-based experiment using a this compound stock solution.
Figure 2: General experimental workflow for assessing the effect of this compound on cell viability.
Conclusion
Proper preparation and handling of this compound stock solutions are fundamental for obtaining accurate and reproducible results in preclinical cancer research. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently utilize this potent SMO inhibitor in their investigations of the Hedgehog signaling pathway and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, smoothened antagonist (CAS 1059734-66-5) | Abcam [abcam.com]
- 4. targetedonc.com [targetedonc.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. This compound | Smo | Apoptosis | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 12. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: In Vivo Dosing and Administration of BMS-833923 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-833923, also known as XL139, is a potent and orally bioavailable small-molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making SMO an attractive target for therapeutic intervention. These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of cancer, including dosing, vehicle formulation, and experimental protocols.
Mechanism of Action
This compound exerts its anti-neoplastic activity by binding to the SMO receptor, a G-protein coupled receptor-like protein.[2][3] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO by PTCH. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4][5] Activated GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation. This compound competitively inhibits SMO, thereby preventing the downstream activation of GLI transcription factors and suppressing the pro-tumorigenic effects of the Hh pathway.[4]
In Vivo Dosing and Efficacy in Mouse Models
This compound has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models. Oral administration is the most common route, reflecting its high oral bioavailability. Dosing regimens can vary depending on the tumor model and experimental design.
| Tumor Model | Mouse Strain | Dosing Regimen | Vehicle | Observed Efficacy |
| Medulloblastoma Xenograft | Nude | Single oral dose | Not specified | Robust and long-lasting inhibition of Hh pathway activity. |
| Pancreatic Carcinoma Xenograft | Nude | Single oral dose | Not specified | Robust and long-lasting inhibition of Hh pathway activity and tumor growth inhibition. |
| Cholangiocarcinoma Xenograft | Not specified | 30 mg/kg, daily for 7 days (p.o.) | Not specified | Significant reduction in tumor growth. |
| Pancreatic Cancer Metastasis Model | Not specified | 15 mg/kg, daily (p.o.) | Not specified | Reduced tumor metastasis and post-extravasation tumor growth. |
| Rat Model of Esophageal Adenocarcinoma | Rat | 10 mg/kg/day (p.o.) | Not specified | Decreased development of esophageal adenocarcinoma. |
Note: p.o. refers to oral gavage.
Pharmacokinetic Profile
Vehicle Formulation for Oral Administration
For preclinical studies with poorly water-soluble compounds like this compound, a suitable vehicle is crucial for achieving consistent oral bioavailability. While the specific vehicle used in many of the cited studies is not detailed, a common and effective formulation for oral gavage in mice is a suspension in a solution of carboxymethylcellulose (CMC).
Recommended Vehicle:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Optionally, 0.1% (v/v) Tween 80 can be added to improve the suspension.
Preparation Protocol:
-
Weigh the required amount of low-viscosity CMC.
-
Slowly add the CMC to sterile water while continuously stirring to prevent clumping.
-
Stir the mixture for several hours at room temperature, or overnight at 4°C, until the CMC is fully dissolved and the solution is clear.
-
If using, add Tween 80 and mix thoroughly.
-
The vehicle can be stored at 4°C for up to one week.
Experimental Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Cancer cell line of interest (e.g., medulloblastoma, pancreatic carcinoma)
-
6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile PBS, cell culture medium, and Matrigel
-
Syringes and gavage needles
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells according to standard protocols.
-
On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS or serum-free medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a suspension of this compound in the chosen vehicle at the final desired concentration. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage at the determined schedule (e.g., daily). The volume administered is typically 100-200 µL per mouse.
-
-
Continued Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weights can be recorded.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Tumor samples can be further processed for pharmacodynamic biomarker analysis (e.g., qRT-PCR for GLI1 and PTCH1 expression) or histopathology.
-
Conclusion
This compound is a promising SMO inhibitor with demonstrated in vivo efficacy in various mouse models of cancer. The information and protocols provided in these application notes are intended to guide researchers in the design and execution of their preclinical studies. Careful consideration of the tumor model, dosing regimen, and vehicle formulation is essential for obtaining robust and reproducible results.
References
Application Notes and Protocols for BMS-833923 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting xenograft studies to evaluate the efficacy of BMS-833923, a potent and orally bioavailable Smoothened (SMO) antagonist. The protocols outlined below are synthesized from publicly available data and common practices for in vivo studies with small molecule inhibitors.
Mechanism of Action
This compound is a small molecule inhibitor that targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] In a normal state, the Patched (PTCH1) receptor inhibits SMO. Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is released, allowing SMO to activate the GLI family of transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation. In several cancers, aberrant activation of the Hedgehog pathway is a critical driver of tumorigenesis. This compound binds to and inhibits SMO, thereby blocking the downstream signaling cascade and suppressing tumor growth.
Figure 1: Simplified Hedgehog Signaling Pathway and this compound Mechanism of Action.
Experimental Protocols
The following protocols provide a general framework for a xenograft study using this compound. Specific parameters may need to be optimized depending on the cancer cell line and mouse strain used.
Cell Culture and Xenograft Implantation
-
Cell Lines: Select a cancer cell line with a known dependency on the Hedgehog pathway (e.g., medulloblastoma, pancreatic, or cholangiocarcinoma cell lines).
-
Cell Preparation: Culture cells in appropriate media and conditions to logarithmic growth phase. Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
This compound Formulation and Administration
-
Formulation: A representative oral formulation can be prepared by suspending this compound in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The exact formulation should be optimized for solubility and stability.
-
Dosage: Based on preclinical studies in rodent models, a starting dose of 10 mg/kg/day administered orally is recommended. Dose-response studies may be necessary to determine the optimal dose for a specific tumor model.
-
Administration: Administer the formulated this compound or vehicle control daily via oral gavage.
In Vivo Efficacy Study Workflow
Figure 2: General Experimental Workflow for a this compound Xenograft Study.
Endpoint Measurements and Data Analysis
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of Hedgehog pathway modulation. This can include qRT-PCR to measure the expression of target genes such as GLI1 and PTCH1.
-
Histology: A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Statistical Analysis: Analyze tumor growth data using appropriate statistical methods, such as a two-way ANOVA with repeated measures, to compare the treatment group to the vehicle control group.
Data Presentation
The following tables provide a template for summarizing the quantitative data from a typical xenograft study.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Number of Animals | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.5 ± 10.2 | 1578.3 ± 150.6 | - |
| This compound (10 mg/kg) | 10 | 128.1 ± 9.8 | 452.7 ± 55.4 | 71.3 |
Table 2: Effect of this compound on Hedgehog Pathway Target Genes in Tumor Tissue
| Treatment Group | Relative GLI1 mRNA Expression (Fold Change vs. Vehicle) ± SEM | Relative PTCH1 mRNA Expression (Fold Change vs. Vehicle) ± SEM |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.12 |
| This compound (10 mg/kg) | 0.25 ± 0.08 | 0.31 ± 0.09 |
Table 3: General Health Monitoring
| Treatment Group | Mean Body Weight Change from Day 0 (%) ± SEM | Observations |
| Vehicle Control | + 5.2 ± 1.5 | No adverse effects observed. |
| This compound (10 mg/kg) | - 2.1 ± 2.0 | No significant signs of toxicity. |
References
Application Notes and Protocols for Measuring BMS-833923 Activity on the Hedgehog Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-833923 (also known as XL139) is a potent and orally bioavailable small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This compound acts by binding to SMO, thereby preventing the downstream activation of GLI transcription factors and the subsequent expression of Hh target genes.[1][3] This document provides detailed application notes and protocols for a range of in vitro assays to characterize the activity of this compound on the Hedgehog pathway.
Data Presentation
Quantitative Activity of this compound
| Assay Type | Description | Target | Cell Line/System | IC50 Value | Reference |
| SMO Binding Assay | Competitive binding assay using a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) measured by flow cytometry. | Smoothened (SMO) | HEK293 cells transfected with SMO | 21 nM | [1][3] |
| Hh Pathway Reporter Assay | Inhibition of Gli-dependent luciferase reporter activity. | Downstream Hh pathway activity | NIH-3T3 cells | Not Specified | N/A |
| Target Gene Expression | Inhibition of GLI1 and PTCH1 mRNA expression, key downstream targets of the Hh pathway, measured by qRT-PCR. | GLI1 and PTCH1 | Various cancer cell lines (including those with wild-type and mutant SMO) | 6 - 35 nM | [1][3] |
| Clonogenic Growth Assay | Inhibition of the colony-forming ability of cancer cells. | Cell Proliferation and Survival | Multiple Myeloma (MM), Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL), and Acute Myeloid Leukemia (AML) cell lines | Not Specified | [1][3] |
Signaling Pathway and Experimental Workflows
References
Application Notes and Protocols: Western Blot Analysis of GLI1 Expression Following BMS-833923 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the development and progression of various cancers[1]. The Glioma-associated oncogene homolog 1 (GLI1) is a zinc-finger transcription factor that acts as a terminal effector of the Hh pathway[2][3]. Consequently, GLI1 expression is a reliable biomarker for Hh pathway activation[2]. BMS-833923 is a potent and orally bioavailable small-molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hh pathway[1][4]. By inhibiting SMO, this compound effectively downregulates the expression of downstream target genes, including GLI1[1][5].
Western blotting is a fundamental technique to assess the efficacy of Hh pathway inhibitors like this compound by quantifying changes in the protein levels of key pathway components. These application notes provide a detailed protocol for performing Western blot analysis to measure the inhibition of GLI1 expression following this compound treatment in cancer cell lines.
Signaling Pathway and Drug Mechanism
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein coupled receptor, Smoothened (SMO). Activated SMO then initiates a signaling cascade that culminates in the activation and nuclear translocation of the GLI transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the transcription of target genes, including GLI1 itself[2][6]. This compound is an antagonist of SMO, preventing the downstream activation of the Hh pathway and leading to a reduction in GLI1 expression[1][4].
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Suppressive Mechanism for Hedgehog Signaling through a Novel Interaction of Gli with 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BMS-833923 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-833923 is a potent and orally bioavailable small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is a critical regulator of embryonic development and its aberrant activation has been implicated in the pathogenesis of various cancers, contributing to tumor growth, proliferation, and resistance to therapy.[3][4] By targeting SMO, this compound effectively downregulates the Hh pathway, leading to the inhibition of downstream effector proteins such as GLI1 and PTCH1.[2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in a range of hematological malignancies and solid tumors, including medulloblastoma and pancreatic carcinoma.[3]
The rationale for combining this compound with traditional chemotherapy agents stems from the potential for synergistic anti-cancer effects. The Hh pathway is known to contribute to the survival of cancer stem cells and the development of chemoresistance. By inhibiting this pathway, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to more durable responses and improved therapeutic outcomes. This document provides an overview of the preclinical and clinical data on this compound in combination with other chemotherapy agents, along with detailed protocols for in vitro and in vivo studies to evaluate such combinations.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various hematological cancer cell lines | Hematological Malignancies | 6-35 | [3] |
| Multiple Myeloma (MM) precursor cells | Multiple Myeloma | Not Specified | [3] |
| Medulloblastoma cell lines | Medulloblastoma | Not Specified | [3] |
| Pancreatic carcinoma cell lines | Pancreatic Carcinoma | Not Specified | [3] |
| A549 | Lung Cancer | 2.5-10 µM (cell proliferation inhibition) | [2] |
| H1299 | Lung Cancer | 2.5-10 µM (cell proliferation inhibition) | [2] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Cancer Model | Combination Agent | Dosing Regimen | Outcome | Reference |
| Cholangiocarcinoma Xenograft | Gemcitabine | This compound: 30 mg/kg p.o. daily for 7 days; Gemcitabine: 40 mg/kg i.p. on days 1, 4, 7 | Tumor volume reduction to 32% (combination) vs. 60% (this compound alone) | [2] |
| Pancreatic Cancer Metastasis Orthotopic Model | Selumetinib | This compound: 15 mg/kg p.o. daily; Selumetinib: 10 mg/kg p.o. daily | Reduced tumor metastasis and post-extravasation tumor growth | [2] |
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of the ligand, PTCH1 inhibits the activity of the G-protein coupled receptor, Smoothened (SMO). Ligand binding to PTCH1 relieves this inhibition, allowing SMO to transduce the signal intracellularly. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. This compound acts as a direct antagonist of SMO, thereby blocking the entire downstream signaling cascade.
References
Troubleshooting & Optimization
Technical Support Center: BMS-833923 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Smoothened (SMO) inhibitor, BMS-833923, in their cancer cell experiments.
Troubleshooting Guides
This section offers step-by-step guidance for identifying and characterizing mechanisms of resistance to this compound.
Problem 1: Decreased or Complete Lack of Sensitivity to this compound in Cancer Cell Lines
Question: My cancer cell line, which was previously sensitive to this compound, is now showing reduced sensitivity or has become completely resistant. How can I troubleshoot this issue?
Answer:
A decrease in sensitivity to this compound is a common issue that can arise from several underlying biological mechanisms. The following steps will guide you through the process of identifying the potential cause of resistance.
Experimental Workflow for Investigating this compound Resistance
Caption: A stepwise workflow for troubleshooting this compound resistance.
Detailed Troubleshooting Steps:
-
Confirm and Quantify Resistance:
-
Experiment: Perform a cell viability assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate On-Target Resistance Mechanisms (Alterations in SMO):
-
Experiment 1: SMO Gene Sequencing: The most direct mechanism of resistance to SMO inhibitors is the acquisition of mutations in the SMO gene itself, which can prevent drug binding.[1][2] In resistant basal cell carcinomas, SMO mutations are found in approximately 50% of cases.[1][2]
-
Procedure: Isolate genomic DNA from both your resistant and parental cell lines. Amplify and sequence the coding region of the SMO gene.
-
Expected Outcome: Look for point mutations, insertions, or deletions in the resistant cell line that are absent in the parental line. Mutations in the drug-binding pocket are particularly indicative of acquired resistance.
-
-
Experiment 2: Downstream Hedgehog Pathway Activity: Check if the expression of direct downstream targets of the Hedgehog pathway, such as GLI1 and PTCH1, is inhibited by this compound.
-
Procedure: Treat both sensitive and resistant cells with this compound. Measure GLI1 and PTCH1 mRNA levels using quantitative real-time PCR (qRT-PCR) or protein levels via Western blot.
-
Expected Outcome: In sensitive cells, this compound should decrease GLI1 and PTCH1 expression.[3] If the resistant cells fail to show this decrease, it suggests a mechanism that maintains Hedgehog pathway activity despite SMO inhibition.
-
-
-
Investigate Downstream Resistance Mechanisms:
-
Experiment 1: GLI2 Gene Amplification: Amplification of the GLI2 gene, a key transcription factor downstream of SMO, can lead to resistance.[1]
-
Procedure: Use qRT-PCR to compare the copy number of the GLI2 gene in resistant and parental cells. Fluorescence in situ hybridization (FISH) can also be used to visualize amplification.
-
Expected Outcome: An increased GLI2 copy number in resistant cells is a strong indicator of this resistance mechanism.
-
-
Experiment 2: SUFU Gene Mutations: Loss-of-function mutations in the Suppressor of fused (SUFU) gene, a negative regulator of the Hedgehog pathway, can also cause resistance.[2]
-
Procedure: Sequence the SUFU gene in both your resistant and parental cell lines.
-
Expected Outcome: The presence of inactivating mutations in SUFU in the resistant line would explain the sustained Hedgehog pathway activation.
-
-
Experiment 3: GLI1 and GLI2 Protein Levels: Increased levels of GLI1 and GLI2 protein can drive resistance.
-
Procedure: Perform a Western blot to compare the total and nuclear levels of GLI1 and GLI2 proteins in sensitive and resistant cells.
-
Expected Outcome: Elevated levels of GLI1 and GLI2 in the resistant cells, particularly in the nucleus, would suggest a downstream activation of the pathway.[1]
-
-
-
Investigate Bypass Signaling Pathways:
-
Experiment: Activation of parallel signaling pathways, such as the PI3K/AKT pathway, can lead to non-canonical activation of GLI transcription factors, bypassing the need for SMO activity.
-
Procedure: Use Western blotting to examine the phosphorylation status of key proteins in alternative pathways (e.g., phospho-AKT, phospho-mTOR).
-
Expected Outcome: Increased phosphorylation of proteins in pathways like PI3K/AKT in the resistant cells would suggest the activation of a bypass mechanism.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to this compound?
A1: The most frequently observed mechanisms of resistance to SMO inhibitors like this compound can be categorized as follows:
-
On-target mutations: Point mutations in the SMO gene that prevent this compound from binding effectively.[1][2]
-
Downstream genetic alterations:
-
Activation of bypass pathways: Upregulation of other signaling pathways, such as PI3K/AKT, that can activate GLI transcription factors independently of SMO.
Q2: I have identified a novel mutation in SMO in my resistant cell line. How can I confirm that this mutation is responsible for the resistance?
A2: To functionally validate that a specific SMO mutation confers resistance to this compound, you can perform the following experiment:
-
Site-Directed Mutagenesis: Introduce the identified mutation into a wild-type SMO expression vector.
-
Transfection: Transfect a sensitive cell line that has low endogenous SMO expression with either the wild-type SMO vector or the mutant SMO vector.
-
Cell Viability Assay: Treat the transfected cells with a range of this compound concentrations and determine the IC50 values.
-
Analysis: If the cells expressing the mutant SMO show a significantly higher IC50 for this compound compared to the cells expressing wild-type SMO, this confirms that the mutation is responsible for the resistance.
Q3: My resistant cells do not have any mutations in SMO, nor do they show GLI2 amplification or SUFU mutations. What other possibilities should I consider?
A3: If the common on-target and downstream genetic alterations are not present, you should investigate the following:
-
Non-canonical Hedgehog signaling: Other cellular pathways can activate GLI transcription factors. As mentioned in the troubleshooting guide, examine the activation status of pathways like PI3K/AKT/mTOR.
-
Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in the Hedgehog pathway or other resistance-mediating pathways.
-
Drug efflux pumps: While less commonly reported for SMO inhibitors, increased expression of ATP-binding cassette (ABC) transporters could potentially reduce the intracellular concentration of this compound.
Quantitative Data on this compound and SMO Inhibitor Resistance
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line Context | IC50 Value |
| Inhibition of GLI1 and PTCH1 expression | SMO | Wild-type and mutant SMO expressing cell lines | 6–35 nM[3] |
| BODIPY cyclopamine binding | SMO | FACS-based assay | 21 nM[3] |
Table 2: Examples of Resistance to SMO Inhibitors in Cancer
| Cancer Type | Resistance Mechanism | Effect on Sensitivity | Reference |
| Basal Cell Carcinoma | SMO mutations | Found in ~50% of resistant tumors | [1][2] |
| Medulloblastoma | GLI2 amplification | Can drive resistant tumor growth | [1] |
| Basal Cell Carcinoma | SUFU loss-of-function | Leads to sustained Hedgehog pathway activation | [2] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in both sensitive and resistant cancer cell lines.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for GLI1 and SUFU
This protocol is for assessing the protein levels of key Hedgehog pathway components.
Materials:
-
Cell lysates from sensitive and resistant cells (with and without this compound treatment)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLI1, anti-SUFU, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GLI1 or anti-SUFU) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
Signaling Pathway Diagrams
Caption: A simplified diagram of the canonical Hedgehog signaling pathway.
Caption: Mechanisms of resistance to this compound in the Hedgehog pathway.
References
Technical Support Center: Optimizing BMS-833923 Dosage to Minimize Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Smoothened (SMO) inhibitor, BMS-833923. The focus is on optimizing in vivo dosage to minimize toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway.[1][2][3] By inhibiting SMO, this compound prevents the downstream activation of GLI transcription factors, which in turn suppresses the expression of HH target genes involved in cell proliferation and survival.[1][4] Constitutive activation of the HH pathway is implicated in the development of various cancers.[2][4]
Q2: What is a recommended starting point for an in vivo efficacy study with this compound in a mouse model?
A2: Based on preclinical studies with this compound and other Smoothened inhibitors like vismodegib, a starting dose in the range of 15-30 mg/kg, administered daily via oral gavage, has been shown to be effective in xenograft models of medulloblastoma and pancreatic carcinoma.[5] However, it is crucial to first conduct a Maximum Tolerated Dose (MTD) study in your specific animal model to determine the optimal and safest dose range for your efficacy studies.
Q3: How can I monitor the in vivo efficacy of this compound?
A3: Efficacy can be monitored through several methods. The most direct method is to measure tumor growth inhibition in xenograft or allograft models. Additionally, pharmacodynamic (PD) biomarkers can be assessed to confirm target engagement. A key PD marker for Hedgehog pathway inhibition is the downregulation of Gli1 mRNA expression in tumor tissue or a surrogate tissue like skin.[6]
Q4: What are the potential toxicities associated with this compound and other SMO inhibitors?
A4: In a Phase I clinical trial, a dose-related toxicity of elevated lipase and pancreatitis was observed in one patient at a high dose of this compound. Other common side effects observed with SMO inhibitors like vismodegib in clinical settings include muscle spasms, hair loss (alopecia), taste disturbances (dysgeusia), and weight loss.[7][8][9] In preclinical animal studies, signs of toxicity can include weight loss, lethargy, and changes in blood chemistry.
Q5: How should I formulate this compound for oral administration in mice?
A5: this compound can be formulated as a homogeneous suspension in a vehicle such as 0.5% sodium carboxymethyl cellulose (CMC-Na) in water for oral gavage.[10] It is important to ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor response between animals in the same dose group. | Inconsistent drug formulation or administration. | Ensure the this compound suspension is homogeneous. Use precise oral gavage techniques with calibrated equipment. Consider a pilot pharmacokinetic (PK) study to assess variability in drug absorption. |
| Lack of tumor growth inhibition despite using a previously reported effective dose. | Insufficient target engagement. | Conduct a pharmacodynamic (PD) study to measure the expression of the downstream target Gli1 in tumor tissue. If Gli1 is not suppressed, consider increasing the dose, provided it is below the MTD. Also, confirm the Hedgehog pathway is active in your tumor model. |
| Poor bioavailability in the specific animal strain or model. | Perform a pharmacokinetic (PK) study to determine the plasma concentration of this compound. If exposure is low, consider optimizing the vehicle or dosing schedule. | |
| Unexpected animal toxicity at a dose presumed to be safe. | Vehicle-related toxicity. | Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. |
| Off-target effects of the compound. | If toxicity persists at doses that effectively inhibit the target, it may be due to off-target effects. Consider evaluating a structurally different SMO inhibitor to see if the toxicity is class-specific. | |
| Animal model sensitivity. | Different mouse strains can have varying sensitivities to drug toxicity. The MTD may need to be re-established for each new strain. |
Quantitative Data Summary
The following tables summarize in vivo data for Smoothened inhibitors. Note that comprehensive, publicly available dose-toxicity-efficacy data for this compound is limited. Therefore, data from the structurally and mechanistically similar compound, vismodegib, is included as a representative example.
Table 1: Preclinical Efficacy of Smoothened Inhibitors in Mouse Models
| Compound | Mouse Model | Cancer Type | Dose (Oral) | Efficacy Outcome | Reference |
| This compound | Xenograft | Medulloblastoma | Not specified | Tumor growth inhibition | |
| This compound | Xenograft | Pancreatic Carcinoma | Not specified | Tumor growth inhibition | |
| Vismodegib | Ptch+/- allograft | Medulloblastoma | ≥25 mg/kg, daily | Tumor regression | [1] |
| Vismodegib | D5123 xenograft | Colorectal Cancer | up to 92 mg/kg, twice daily | Tumor growth inhibition | [1] |
Table 2: In Vivo Pharmacodynamic Activity of Vismodegib
| Mouse Model | Tissue | Dose (Oral) | IC50 for Gli1 mRNA Inhibition |
| Medulloblastoma allograft | Tumor | Various | 0.165 µmol/L (plasma) |
| D5123 xenograft | Tumor | Various | 0.267 µmol/L (plasma) |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study for this compound
Objective: To determine the highest dose of this compound that can be administered orally to mice without causing dose-limiting toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na in sterile water)
-
8-10 week old mice (e.g., BALB/c or C57BL/6)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Dose Selection: Start with a single mouse at a low dose (e.g., 10 mg/kg). Subsequent dose levels should be escalated in a step-wise manner (e.g., 20, 40, 80 mg/kg) in new cohorts of mice.
-
Formulation: Prepare a fresh suspension of this compound in the vehicle on each day of dosing. Ensure it is a homogenous suspension.
-
Administration: Administer the selected dose of this compound or vehicle control via oral gavage once daily for 7-14 consecutive days.
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the animals at least twice daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and any signs of distress.
-
A scoring system for clinical signs can be implemented for a more quantitative assessment.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in:
-
Greater than 15-20% body weight loss.
-
Death of any animal in the cohort.
-
Severe, irreversible clinical signs of toxicity.
-
-
Data Analysis: Plot the percentage change in body weight over time for each dose group. Record the incidence and severity of clinical signs.
In Vivo Pharmacodynamic (PD) Assay for Hedgehog Pathway Inhibition
Objective: To determine if this compound is engaging its target and inhibiting the Hedgehog pathway in vivo.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle.
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR machine and reagents (including primers for Gli1 and a housekeeping gene).
Procedure:
-
Tissue Collection: At a predetermined time point after the final dose of this compound (e.g., 4-24 hours), euthanize the mice and collect tumor tissue (and/or skin as a surrogate tissue).
-
RNA Extraction: Immediately process or snap-freeze the tissues in liquid nitrogen. Extract total RNA from the tissues using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR to measure the relative expression levels of Gli1 mRNA. Normalize the Gli1 expression to a stable housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the fold change in Gli1 expression in the this compound-treated groups relative to the vehicle-treated control group. A significant decrease in Gli1 expression indicates target engagement and pathway inhibition.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.
Caption: A logical troubleshooting guide for in vivo experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Real World Data on Efficacy and Safety of Vismodegib in Greek Patients with Advanced, Multiple and Metastatic Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrospective Real-Life Data, Efficacy and Safety of Vismodegib Treatment in Patients with Advanced and Multiple Basal Cell Carcinoma: 3-Year Experience from a Spanish Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retrospective Real-Life Data, Efficacy and Safety of Vismodegib Treatment in Patients with Advanced and Multiple Basal Cell Carcinoma: 3-Year Experience from a Spanish Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Why was the clinical development of BMS-833923 discontinued?
Technical Support Center: BMS-833923 Clinical Development
This document addresses frequently asked questions regarding the clinical development of this compound, a potent, orally bioavailable Smoothened (SMO) antagonist. While the compound showed initial promise in preclinical and early-phase studies, its clinical development was discontinued. This guide provides researchers with the available data and context surrounding this decision.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's clinical development?
While Bristol Myers Squibb has not issued a formal public statement detailing the specific reasons, analysis of available clinical trial data and the broader landscape of Smoothened (SMO) inhibitors suggests that development was likely halted due to a combination of insufficient efficacy in broader patient populations and a challenging side-effect profile. Many clinical trials for this compound were completed without their results being published, which typically indicates that the outcomes did not meet the predefined endpoints for success. Furthermore, a Phase I trial combining this compound with dasatinib for Chronic Myeloid Leukemia (CML) was reported to have "very limited clinical efficacy." This lack of a strong efficacy signal, coupled with adverse events common to the SMO inhibitor class, likely led to the decision to terminate the program.
Q2: Was this compound active against its target in human subjects?
Yes, early clinical data confirmed that this compound demonstrated pharmacodynamic activity in humans. In a Phase I study, skin biopsies from patients treated with this compound showed a decrease in the expression of GLI1, a downstream effector in the Hedgehog signaling pathway.[1] This indicated that the drug was successfully engaging its target, SMO, and modulating the intended signaling cascade.[1]
Q3: What level of clinical activity was observed in early trials?
The first-in-human Phase I study (NCT00670189) in patients with advanced or metastatic solid tumors showed modest signs of clinical activity.[1] As of October 2009, key observations included:
-
One confirmed partial response (PR) in a patient with Gorlin Syndrome, a condition caused by a germline mutation in the Hedgehog pathway gene PTCH1.[1]
-
Stable disease (SD) lasting over 11 months in a patient with medulloblastoma.[1]
However, these promising early signals in specific Hedgehog-driven tumors often do not translate to broader efficacy in more common cancers, a challenge faced by many SMO inhibitors.
Q4: What were the key safety and tolerability issues with this compound?
In the initial Phase I dose-escalation study, this compound was described as "generally well tolerated" at doses up to 240 mg.[1] However, specific adverse events (AEs) were noted, which are characteristic of the SMO inhibitor drug class.
-
At the 240 mg dose level, one patient experienced Grade 2 lipase elevation and pancreatitis , which resolved upon withholding the drug.[1]
-
Other common AEs associated with SMO inhibitors as a class include muscle spasms, dysgeusia (taste alteration), alopecia (hair loss), weight loss, and fatigue.[2][3] Treatment discontinuations due to AEs are common for this class of drugs, which likely posed a significant challenge for the continued development of this compound.[2][3]
Data Presentation
Table 1: Summary of Phase I First-in-Human Study (NCT00670189) Results Data as of October 21, 2009[1]
| Dose Cohort | Number of Subjects | Drug-Related AEs > Grade 2 | Notable Efficacy Outcomes |
| 30 mg | 5 | None Reported | 1 patient with medulloblastoma had stable disease for >11 months. |
| 60 mg | 3 | None Reported | - |
| 120 mg | 3 | None Reported | - |
| 240 mg | 7 | One patient experienced Grade 2 lipase elevation and pancreatitis. | 1 patient with Gorlin Syndrome had a confirmed partial response. |
Experimental Protocols
Methodology: Phase I Dose-Escalation and Pharmacodynamic Assessment (NCT00670189)
-
Study Design : This was a first-in-human, open-label, dose-escalation study designed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound.[1]
-
Patient Population : Subjects with advanced or metastatic solid tumors for whom standard therapy was not available.[4]
-
Dosing Regimen : Subjects received a single dose of this compound one week prior to starting continuous daily dosing. This initial single-dose period was used to collect pharmacokinetic (PK) data over a full week.[1]
-
Pharmacodynamic (PD) Assessment : To confirm target engagement, skin punch biopsies were collected from subjects before the first dose (Day 1) and again on Day 22 of the first cycle. These samples were analyzed to assess the expression levels of the GLI1 protein, a key downstream biomarker of Hedgehog pathway activity.[1]
-
Safety Evaluation : Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound on the Hedgehog Pathway.
Experimental Workflow
Caption: Potential failure points in a typical clinical trial workflow.
References
Navigating the Challenges of BMS-833923 in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing BMS-833923, a potent, orally bioavailable small-molecule inhibitor of Smoothened (SMO), a key component of the Hedgehog (HH) signaling pathway.[1][2] While showing promise in preclinical studies, the clinical development of this compound was discontinued for undisclosed reasons, highlighting the importance of understanding its limitations.[3] This resource offers troubleshooting advice and frequently asked questions to navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Smoothened (SMO) receptor, a G-protein coupled receptor that is a critical positive regulator of the Hedgehog signaling pathway.[1][4] In the canonical HH pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO. Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[5] this compound directly binds to SMO, preventing its activation and thereby inhibiting the downstream signaling cascade.[4]
Q2: What were the key findings from the preclinical and early clinical studies of this compound?
A2: Preclinical studies demonstrated that this compound is a potent inhibitor of the HH pathway. It effectively inhibited the expression of downstream target genes like GLI1 and PTCH1 in various cancer cell lines, including those with wild-type and activated mutant forms of SMO, with IC50 values in the low nanomolar range.[4] In vivo, this compound showed robust inhibition of HH pathway activity and tumor growth in xenograft models of medulloblastoma and pancreatic carcinoma.[4]
A first-in-human, Phase I clinical trial (NCT00670189) in patients with advanced or metastatic solid tumors indicated that this compound was generally well-tolerated at the tested doses.[6] The study reported a prolonged terminal half-life of over 7 days and dose-proportional pharmacokinetics between the 30, 60, and 120 mg dose cohorts.[6] Evidence of clinical activity was observed, including stable disease in a medulloblastoma patient and a confirmed partial response in a patient with Gorlin Syndrome.[6]
Q3: Why was the clinical development of this compound discontinued?
A3: The specific reasons for the discontinuation of the clinical development of this compound by Bristol-Myers Squibb in 2014 have not been publicly disclosed.[3] This lack of information presents a significant limitation in fully understanding the compound's clinical challenges.
Q4: What are the known adverse events associated with this compound from clinical trials?
A4: The Phase I study reported that at doses up to 120 mg, drug-related adverse events were generally grade 2 or lower.[6] In the 240 mg cohort, a patient with Gorlin Syndrome experienced grade 2 lipase elevation and pancreatitis, which resolved upon drug discontinuation.[6]
Troubleshooting Guide
In Vitro & Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of inhibition of HH pathway (e.g., no change in GLI1/PTCH1 expression) | Compound Instability/Degradation: this compound may degrade in cell culture media over long incubation periods. | - Prepare fresh stock solutions of this compound in DMSO for each experiment. - Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. - When diluting into culture media, use immediately. - For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
| Suboptimal Compound Concentration: The effective concentration can vary significantly between cell lines. | - Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 for your specific cell line. | |
| Cell Line Insensitivity: The cell line may have mutations downstream of SMO (e.g., in SUFU or GLI) or utilize non-canonical HH signaling pathways that bypass SMO. | - Sequence key HH pathway components (SMO, SUFU, GLI1/2) in your cell line. - Test the effect of a downstream inhibitor (e.g., a GLI antagonist) to confirm pathway dependence. - Investigate potential crosstalk with other signaling pathways (e.g., PI3K/mTOR, MAPK) that may be compensating for SMO inhibition. | |
| Poor Solubility in Aqueous Solutions | Compound Precipitation: this compound has low aqueous solubility. | - Prepare high-concentration stock solutions in 100% DMSO. - When diluting into aqueous buffers or media, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your assay. - Vortex thoroughly during dilution. For cell-based assays, add the diluted compound to the media gently while swirling the plate/flask. |
| Off-Target Effects or Cellular Toxicity | High Compound Concentration: At high concentrations, small molecule inhibitors can exhibit off-target effects. | - Use the lowest effective concentration determined from your dose-response studies. - Include appropriate controls, such as a structurally related but inactive compound, if available. - Perform cell viability assays (e.g., MTT, trypan blue exclusion) to distinguish pathway inhibition from general toxicity. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of In Vivo Efficacy | Inadequate Drug Exposure: Poor oral bioavailability or rapid metabolism in the animal model. | - Although this compound is orally bioavailable, formulation can be critical. Consider using a formulation vehicle known to improve solubility and absorption (e.g., PEG400, Tween 80). - Conduct a pilot pharmacokinetic study in your animal model to determine Cmax, AUC, and half-life to ensure adequate tumor exposure. |
| Tumor Model Resistance: The xenograft or genetically engineered mouse model may have intrinsic or acquired resistance to SMO inhibition. | - Characterize the HH pathway status of your tumor model before starting the study. - If tumors initially respond and then regrow, consider mechanisms of acquired resistance such as SMO mutations. Biopsy and sequence the SMO gene from resistant tumors. | |
| Adverse Events in Animals | On-Target Toxicity: Inhibition of the HH pathway can affect normal tissue homeostasis. | - Monitor animals closely for weight loss, changes in appetite, and other signs of toxicity. - Consider intermittent dosing schedules, which have been explored for other SMO inhibitors to manage side effects. - Conduct histological analysis of major organs at the end of the study to assess for any pathological changes. |
Experimental Protocols
Protocol 1: Assessment of GLI1 Expression by Immunohistochemistry (IHC) in Skin Biopsies
This protocol is adapted from standard IHC procedures and is intended as a general guideline. Optimization may be required for specific antibodies and tissues.
-
Tissue Preparation:
-
Fix skin biopsies in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissue in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 1 hour.
-
Deparaffinize in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
-
Bring to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool on the benchtop for 30 minutes.
-
-
Staining:
-
Wash sections in wash buffer (e.g., PBS with 0.05% Tween 20) for 5 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash sections in wash buffer (3 changes, 5 minutes each).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with a validated primary antibody against GLI1 (e.g., rabbit monoclonal) overnight at 4°C.
-
Wash sections in wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.
-
Wash sections in wash buffer (3 changes, 5 minutes each).
-
Incubate with a streptavidin-HRP reagent for 30 minutes at room temperature.
-
Wash sections in wash buffer (3 changes, 5 minutes each).
-
Develop the signal with a DAB substrate solution until desired staining intensity is reached.
-
Immerse slides in distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Wash in distilled water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount coverslips with a permanent mounting medium.
-
Protocol 2: Clonogenic Assay for Multiple Myeloma Cells
This protocol provides a general framework for assessing the effect of this compound on the clonogenic potential of multiple myeloma cells.
-
Cell Preparation:
-
Harvest multiple myeloma cells and perform a viable cell count (e.g., using trypan blue exclusion).
-
Resuspend cells in a suitable culture medium.
-
-
Assay Setup:
-
Prepare a methylcellulose-based medium (e.g., MethoCult™) according to the manufacturer's instructions. This medium should contain appropriate cytokines to support myeloma cell growth.
-
Prepare serial dilutions of this compound in culture medium.
-
In sterile tubes, mix the cell suspension with the this compound dilutions (and a vehicle control, e.g., DMSO) and the methylcellulose medium to achieve a final plating density of 1,000-5,000 cells per 35 mm dish.
-
-
Plating and Incubation:
-
Dispense the cell/methylcellulose/drug mixture into 35 mm culture dishes in duplicate or triplicate, ensuring no air bubbles are present.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
-
Colony Counting:
-
After the incubation period, count the number of colonies (defined as aggregates of >40 cells) in each dish using an inverted microscope.
-
Calculate the percentage of colony formation inhibition for each concentration of this compound compared to the vehicle control.
-
Visualizing Key Concepts
Hedgehog Signaling Pathway and this compound Inhibition
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the efficacy of this compound.
Potential Mechanisms of Resistance to SMO Inhibitors
Caption: Logical relationships of potential resistance mechanisms to SMO inhibitors like this compound.
References
- 1. Annual reports - Bristol Myers Squibb [bms.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Signal and Genetic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing BMS-833923-induced side effects in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-833923 in preclinical models. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small-molecule inhibitor of Smoothened (SMO), a G-protein coupled receptor that is a critical component of the Hedgehog (HH) signaling pathway.[1][2] By inhibiting SMO, this compound effectively suppresses the downstream signaling cascade, which plays a crucial role in cellular growth, differentiation, and repair.[1][2] Constitutive activation of the HH pathway is associated with uncontrolled cellular proliferation in various cancers.[1]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor activity in a range of preclinical cancer models. These include models for hematological malignancies (such as Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia, and Acute Myeloid Leukemia), medulloblastoma, and pancreatic carcinoma.[3] The compound has been shown to inhibit tumor growth in xenograft models at well-tolerated doses.[3]
Q3: What are the known on-target side effects of this compound in preclinical models?
A3: A significant on-target side effect of this compound is its inhibitory effect on bone formation.[1][4] The Hedgehog signaling pathway is essential for osteoblast differentiation.[1][4] Preclinical studies have shown that this compound can lead to decreased alkaline phosphatase (ALP) activity, reduced in vitro mineralization, and downregulation of osteoblast-related gene expression.[1][4] In vivo studies in mice have confirmed a reduction in ectopic bone formation.[1]
Q4: Is this compound generally considered well-tolerated in preclinical animal studies?
A4: Yes, preclinical studies in xenograft models have generally reported that this compound is well-tolerated at doses that result in tumor growth inhibition.[3] However, it is crucial for researchers to conduct their own thorough monitoring for any signs of toxicity in their specific animal models and experimental conditions.
Q5: What are the common adverse events observed in human clinical trials with this compound that might be relevant for preclinical monitoring?
A5: While direct preclinical toxicology data is limited in the public domain, Phase I clinical trials in human subjects have reported adverse events such as dysgeusia (altered taste), dry mouth, muscle spasms, myalgia (muscle pain), diarrhea, and alopecia (hair loss). While not all of these may be directly observable in preclinical models, they can guide researchers on potential areas to monitor, such as changes in feeding behavior, grooming, and mobility.
Troubleshooting Guides
Issue 1: Observed Reduction in Bone Density or Impaired Bone Healing
-
Problem: Animals treated with this compound show signs of reduced bone mineral density in imaging studies, or there is evidence of impaired healing in fracture models. This is a known on-target effect of inhibiting the Hedgehog pathway.[1]
-
Troubleshooting Steps:
-
Confirm the Finding: Utilize appropriate imaging techniques (e.g., micro-CT) and histological analysis to quantify the extent of bone density reduction or impaired healing.
-
Dose-Response Assessment: If experimentally feasible, conduct a dose-response study to determine if a lower dose of this compound can maintain anti-tumor efficacy while minimizing the effects on bone.
-
Monitor Serum Biomarkers: Assess serum markers of bone formation (e.g., P1NP) and resorption (e.g., CTX) to understand the dynamics of bone turnover.
-
Consider Co-therapies (Exploratory): In advanced studies, and based on a strong scientific rationale, consider investigating co-administration of agents that promote bone formation. However, this would constitute a new research direction and requires careful planning to avoid confounding the primary study endpoints.
-
Refine Experimental Model: If the impact on bone is a significant confounding factor for the primary research question, consider using animal models that are less sensitive to changes in bone metabolism, if appropriate.
-
Issue 2: General Signs of Poor Health or Toxicity (e.g., Weight Loss, Lethargy)
-
Problem: Animals exhibit non-specific signs of toxicity such as significant weight loss, lethargy, ruffled fur, or hunched posture.
-
Troubleshooting Steps:
-
Rule out Compound Formulation/Administration Issues: Ensure the vehicle is appropriate and non-toxic. Check for any issues with the administration procedure (e.g., gavage injury).
-
Dose Adjustment: Consider reducing the dose of this compound. It is possible that the maximum tolerated dose (MTD) in your specific animal strain or model is lower than what is reported in the literature.
-
Supportive Care: Provide supportive care to the animals as per institutional guidelines, which may include supplemental nutrition and hydration.
-
Hematological and Clinical Chemistry Analysis: If signs of toxicity persist, conduct a more in-depth analysis of blood samples to check for markers of liver, kidney, or hematopoietic toxicity.
-
Staggered Dosing Schedule: If continuous daily dosing is leading to toxicity, explore alternative dosing schedules (e.g., intermittent dosing) that may allow for recovery between treatments, provided it aligns with the therapeutic goals.
-
Quantitative Data Summary
Table 1: Preclinical In Vivo Effects of this compound on Bone Formation in Mice
| Parameter | Treatment Group | Result | Percent Change vs. Control | Reference |
| Ectopic Bone Area | This compound-treated hMSCs | Significant Reduction | 90% decrease | [1] |
| Collagen Matrix Formation | This compound-treated hMSCs | Significant Reduction | 30% decrease | [1] |
Experimental Protocols
Protocol: Assessment of this compound Impact on Ectopic Bone Formation in a Mouse Model
This protocol is adapted from methodologies described in preclinical studies evaluating the effects of Hedgehog pathway inhibitors on bone.[1]
1. Objective: To quantify the in vivo effect of this compound on ectopic bone formation using a subcutaneous implantation model in immunodeficient mice.
2. Materials:
-
This compound
-
Vehicle (e.g., DMSO for in vitro treatment, appropriate vehicle for in vivo dosing)
-
Human Mesenchymal Stem Cells (hMSCs)
-
Hydroxyapatite-tricalcium phosphate (HA/TCP) granules
-
8-week-old female nude mice
-
Surgical tools for subcutaneous implantation
-
Micro-computed tomography (micro-CT) scanner
-
Histology reagents (formalin, decalcifying solution, paraffin, H&E stain, Masson's trichrome stain)
3. In Vitro hMSC Treatment (Pre-implantation):
-
Culture hMSCs under standard conditions.
-
Treat hMSCs with a predetermined concentration of this compound (e.g., 3.0 µM) or vehicle (e.g., DMSO) for a specified duration (e.g., 48 hours) prior to implantation.
4. Subcutaneous Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Prepare the cell/scaffold mixture by combining this compound-treated or vehicle-treated hMSCs with HA/TCP granules.
-
Create a small subcutaneous pocket on the dorsal side of each mouse.
-
Implant the cell/scaffold mixture into the subcutaneous pocket and suture the incision.
5. Post-Implantation Monitoring and Dosing (if applicable):
-
If the study design includes systemic administration, dose the mice with this compound or vehicle according to the planned schedule (e.g., daily oral gavage).
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and at the implantation site.
6. Endpoint Analysis (e.g., after 8 weeks):
-
Euthanize the mice and carefully excise the implants.
-
Micro-CT Analysis:
-
Fix the explants in 10% neutral buffered formalin.
-
Scan the explants using a high-resolution micro-CT scanner to quantify the volume of newly formed bone.
-
-
Histological Analysis:
-
Decalcify the explants.
-
Process the tissue for paraffin embedding.
-
Section the embedded tissue and perform Hematoxylin and Eosin (H&E) staining to visualize bone tissue and Masson's trichrome staining to assess collagen matrix formation.
-
Perform quantitative histology to measure the area of new bone and collagen.
-
7. Data Analysis:
-
Compare the quantified bone volume, bone area, and collagen matrix area between the this compound-treated group and the vehicle-control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
References
- 1. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of this compound (XL139) in Subjects With Advanced or Metastatic Cancer | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Determining BMS-833923 Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the cytotoxicity of BMS-833923, a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as XL-139) is an orally bioavailable small-molecule inhibitor of Smoothened (SMO), a G-protein coupled receptor that is a critical component of the Sonic Hedgehog (SHH) signaling pathway.[1] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity. Upon binding of the ligand to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that lead to the activation of GLI transcription factors.[2] this compound directly binds to and inhibits SMO, thereby suppressing the Hh signaling pathway.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[3]
Q2: How does this compound induce cell death?
This compound has been shown to decrease cell proliferation and induce apoptosis.[4] Specifically, it triggers the intrinsic pathway of apoptosis in cancer cell lines.[4]
Q3: Which cell viability assays are most suitable for assessing this compound cytotoxicity?
Several cell viability assays can be employed to measure the cytotoxic effects of this compound. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly used assays include:
-
Metabolic Assays (MTT, MTS, alamarBlue/Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. They are widely used for determining the IC50 (half-maximal inhibitory concentration) of a compound.
-
Cytotoxicity Assays (LDH Release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.
-
Apoptosis Assays (Caspase-Glo 3/7): These luminescent assays specifically measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. This can confirm if the observed cytotoxicity is due to apoptosis.
Q4: What is a typical effective concentration range for this compound in in-vitro studies?
The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. For inhibition of Hedgehog pathway downstream effectors like GLI1 and PTCH1, IC50 values are in the low nanomolar range (6-35 nM).[5] For inhibiting the binding of cyclopamine to SMO, the IC50 is approximately 21 nM.[5] When assessing cell proliferation, concentrations in the micromolar range (e.g., 2.5-10 µM) have been shown to be effective in cell lines like A549 and H1299.[5]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge Effects in Microplates | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or media without cells. |
| Compound Precipitation | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is low (generally <0.5%) to avoid both solvent toxicity and compound precipitation. Visually inspect for precipitates after adding the compound to the medium. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing the reagent). Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction. |
Problem 2: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | The chosen cell line may not have a constitutively active Hedgehog pathway or may have resistance mechanisms. Verify the expression of key Hh pathway components (e.g., SMO, GLI1) in your cell line. Consider using a cell line known to be sensitive to Hh pathway inhibition. |
| Insufficient Incubation Time | The cytotoxic effects of this compound may require a longer exposure time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Incorrect Assay for Mechanism | If this compound primarily induces cytostatic effects (inhibition of proliferation) rather than cytotoxicity in your cell line, assays that measure cell death (like LDH release) may show a weak signal. Consider using a proliferation assay or a long-term colony formation assay. |
| Compound Degradation | Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Problem 3: Distinguishing between cytotoxicity and cytostatic effects.
| Question | Recommended Approach |
| Is the compound killing the cells or just stopping their growth? | At the end of the treatment period, in parallel with your viability assay, perform a direct cell count using a hemocytometer or an automated cell counter with a viability dye like trypan blue. A decrease in the total number of viable cells compared to the initial seeding density suggests cytotoxicity, whereas a stable number suggests a cytostatic effect. |
| How can I confirm apoptosis? | Use an apoptosis-specific assay, such as the Caspase-Glo 3/7 assay, to measure the activity of executioner caspases. You can also use techniques like Annexin V/PI staining followed by flow cytometry to differentiate between apoptotic, necrotic, and viable cells. |
Data Presentation
This compound In-Vitro Activity
| Cell Line | Assay Type | Endpoint Measured | IC50 / Effective Concentration | Reference |
| Various Cancer Cell Lines | Gene Expression | Inhibition of GLI1 and PTCH1 | 6 - 35 nM | [5] |
| Cells expressing SMO | Binding Assay | Inhibition of BODIPY-cyclopamine binding | 21 nM | [5] |
| A549 (Lung Carcinoma) | Proliferation Assay | Inhibition of cell proliferation | 2.5 - 10 µM (at 48h) | [5] |
| H1299 (Lung Carcinoma) | Proliferation Assay | Inhibition of cell proliferation | 2.5 - 10 µM (at 48h) | [5] |
| hMSCs (Mesenchymal Stem Cells) | Osteoblast Differentiation | Inhibition of ALP activity | 3 µM | [2] |
| Esophageal Adenocarcinoma Cells | Apoptosis Assay | Induction of apoptosis | Not specified | [4] |
| Hematological Malignancy Cell Lines (CML, ALL, AML) | Clonogenic Growth Assay | Inhibition of clonogenic growth | Not specified | [5] |
Experimental Protocols
General Experimental Workflow for Assessing this compound Cytotoxicity
Caption: General workflow for determining the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: alamarBlue (Resazurin) Assay for Cell Viability
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
alamarBlue Addition: Add alamarBlue reagent to each well at a volume equal to 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.
-
Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Correct for background fluorescence/absorbance from no-cell controls. Calculate the percentage of viable cells relative to the vehicle control.
Protocol 3: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably using white-walled 96-well plates suitable for luminescence.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Mandatory Visualizations
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Intrinsic Apoptosis Pathway Induced by this compound
Caption: this compound induces apoptosis via the intrinsic (mitochondrial) pathway.
References
Technical Support Center: Improving the Therapeutic Index of BMS-833923 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the therapeutic index of BMS-833923 when used in combination therapies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small-molecule inhibitor of Smoothened (SMO), a key transmembrane protein in the Hedgehog (HH) signaling pathway.[1][2] By antagonizing SMO, this compound effectively blocks the activation of the HH pathway, which is aberrantly activated in various cancers and plays a crucial role in tumor growth, proliferation, and survival.[1][2]
Q2: Why is this compound often considered for combination therapies?
A2: While this compound has shown activity as a single agent in preclinical models, combination therapies are explored to enhance its anti-tumor efficacy and overcome potential resistance mechanisms.[2] Combining this compound with other anti-cancer agents, such as cytotoxic chemotherapy or other targeted therapies, can attack tumors through multiple mechanisms, potentially leading to synergistic effects and a more durable response.
Q3: What are the most common adverse events associated with this compound?
A3: Clinical studies of Hedgehog pathway inhibitors, including molecules similar to this compound, have reported a range of adverse events. The most common are muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), weight loss, and fatigue.[3][4][5] In a phase I study, this compound was associated with grade 2 lipase elevation and pancreatitis in one patient.[6]
Q4: How can I manage common adverse events associated with Hedgehog pathway inhibitors like this compound in my preclinical studies?
A4: While direct clinical management is not applicable to preclinical models, monitoring for analogous toxicities is crucial. For instance, weight loss and signs of distress in animal models should be carefully monitored. Strategies like treatment interruption or dose reduction can be implemented to manage these side effects and maintain the health of the animals, which can also be a strategy in clinical settings to improve patient adherence to treatment.[1][7] For muscle spasms, supportive measures can be considered in the experimental design if they are observed.
II. Troubleshooting Guides for Combination Therapy Experiments
A. Combination with Platinum-Based Chemotherapy (Cisplatin, Carboplatin)
Q: We are observing higher than expected toxicity in our animal models with the this compound and cisplatin/carboplatin combination. How can we troubleshoot this?
A: Increased toxicity in combination studies is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Review Dosing Regimens:
-
Dose Escalation/De-escalation: If you are using doses of each agent that are effective as monotherapies, consider a dose reduction of one or both agents in the combination arm. A formal dose-finding study in your model might be necessary to identify the maximum tolerated dose (MTD) of the combination.
-
Staggered Dosing: Instead of administering both drugs concurrently, consider a staggered schedule. For example, pre-treating with this compound for a period before introducing the platinum agent, or alternating cycles.
-
-
Monitor for Specific Toxicities:
-
Nephrotoxicity (Cisplatin): Monitor kidney function parameters in your animal models (e.g., BUN, creatinine). Ensure adequate hydration of the animals.
-
Myelosuppression (Carboplatin/Cisplatin): Conduct complete blood counts (CBCs) to monitor for hematological toxicities like neutropenia and thrombocytopenia.
-
Gastrointestinal Toxicity: Monitor for signs of diarrhea, vomiting, and weight loss. Provide supportive care as per your institution's animal care guidelines.
-
-
Assess Synergy at Lower Doses:
-
It is possible to achieve a synergistic anti-tumor effect at doses of each agent that are sub-therapeutic or less toxic when used alone. A well-designed synergy study can help identify these optimal dose ranges.
-
Experimental Protocol: Assessing Synergy with the Chou-Talalay Method
The Combination Index (CI) method developed by Chou and Talalay is a widely used method to quantify drug interactions.
-
Cell Viability Assay:
-
Plate cancer cells at an appropriate density in 96-well plates.
-
Prepare serial dilutions of this compound and the platinum agent (cisplatin or carboplatin) alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treat the cells and incubate for a relevant period (e.g., 72 hours).
-
Assess cell viability using an appropriate method (e.g., MTS or CellTiter-Glo assay).
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each dose and combination.
-
Use a software program like CompuSyn to calculate the Combination Index (CI) values.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
B. Combination with Dasatinib
Q: Our in vitro experiments combining this compound and dasatinib in CML cell lines are not showing the expected synergistic effect. What could be the reason?
A: A phase I clinical trial of this compound in combination with dasatinib in patients with chronic myeloid leukemia (CML) was conducted (NCT01218477). The study concluded that despite manageable toxicities, there was no evidence of efficacy for the combination.[6] This clinical finding might explain the lack of synergy in your in vitro models.
Troubleshooting Steps:
-
Cell Line Selection: Ensure the CML cell lines you are using have an activated Hedgehog pathway. Not all CML progenitors may be dependent on this pathway for survival.
-
Endpoint Measurement: Besides cell viability, consider assessing more specific endpoints related to the CML phenotype, such as colony-forming ability in methylcellulose assays or apoptosis induction.
-
Resistance Mechanisms: The lack of synergy could be due to the activation of alternative survival pathways. Investigating the molecular signaling in the treated cells might provide insights.
Quantitative Data from Clinical Trial (NCT01218477): this compound + Dasatinib in CML [6]
| Dose Level of this compound (daily) | Dasatinib Dose (daily) | Number of DLT-evaluable Patients | Dose-Limiting Toxicities (DLTs) |
| 100 mg (DL1) | 100 mg (CP-CML) or 140 mg (AP/BP-CML, Ph+ ALL) | 12 | 2 (Confusion, somnolence, fatigue, nausea; Anorexia, dysgeusia, asthenia) |
| 200 mg (DL2) | 100 mg (CP-CML) or 140 mg (AP/BP-CML, Ph+ ALL) | 2 | 1 (Joint stiffness, muscle cramps, peripheral sensory neuropathy) |
| 50 mg (DL-1) | 100 mg (CP-CML) | 8 | 0 |
CP-CML: Chronic Phase Chronic Myeloid Leukemia; AP/BP-CML: Accelerated/Blast Phase Chronic Myeloid Leukemia; Ph+ ALL: Philadelphia chromosome-positive Acute Lymphoblastic Leukemia.
The study concluded that the combination did not demonstrate a significant benefit.[6]
III. Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and the Action of this compound
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow for Evaluating Combination Therapies in a Xenograft Model
References
- 1. Using drug scheduling to manage adverse events associated with hedgehog pathway inhibitors for basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medindia.net [medindia.net]
- 3. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 4. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Validate User [ashpublications.org]
- 7. oncotarget.com [oncotarget.com]
Validation & Comparative
A Comparative Analysis of BMS-833923 and Sonidegib (LDE225) for Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Smoothened (SMO) inhibitors: BMS-833923 and sonidegib (LDE225). Both compounds target the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that, when aberrantly activated, plays a significant role in the pathogenesis of various cancers. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and sonidegib are orally bioavailable small molecules that function as antagonists of the Smoothened (SMO) receptor, a key transducer in the Hedgehog signaling pathway.[1][2] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO.[1] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation and nuclear translocation of GLI transcription factors. These factors then induce the expression of target genes responsible for cell proliferation and survival.[1] this compound and sonidegib bind to SMO, preventing its activation and thereby suppressing the downstream signaling cascade.[1][2]
Preclinical Efficacy
Both this compound and sonidegib have demonstrated potent inhibition of the Hedgehog pathway in preclinical models.
| Parameter | This compound | Sonidegib (LDE225) | Reference |
| Target | Smoothened (SMO) | Smoothened (SMO) | [1][2] |
| IC50 (BODIPY-cyclopamine binding assay) | 21 nM | Not explicitly found in searches | [3] |
| IC50 (downstream gene expression) | 6-35 nM (GLI1 and PTCH1) | Not explicitly found in searches | [3] |
| In Vitro Activity | Inhibits proliferation of A549 and H1299 cells (2.5-10 μM). Inhibits osteoblast differentiation (3 µM). | Demonstrated antitumor activity in in vitro studies. | [3] |
| In Vivo Activity (Xenograft Models) | Reduces tumor volume in cholangiocarcinoma xenografts (30 mg/kg). Reduces tumor metastasis in pancreatic cancer models (15 mg/kg). | Complete suppression of GLI1 and tumor regression in mouse medulloblastoma models. | [3] |
Table 1: Preclinical Efficacy of this compound and Sonidegib
Clinical Efficacy
Sonidegib has undergone extensive clinical evaluation, particularly in the pivotal Phase II BOLT study for advanced basal cell carcinoma (BCC). Clinical data for this compound is primarily from Phase I studies in advanced solid tumors.
Sonidegib (LDE225) - BOLT Study (Advanced BCC)
The BOLT study was a randomized, double-blind, multicenter Phase II trial evaluating two daily doses of sonidegib (200 mg and 800 mg) in patients with locally advanced BCC (laBCC) or metastatic BCC (mBCC). The 42-month analysis confirmed long-term efficacy and safety.
| Efficacy Endpoint (42-month analysis) | Sonidegib 200 mg (laBCC) | Sonidegib 800 mg (laBCC) | Sonidegib 200 mg (mBCC) | Sonidegib 800 mg (mBCC) | Reference |
| Objective Response Rate (ORR) - Central Review | 56.1% (95% CI: 43.3-68.3) | 46.1% (95% CI: 37.2-55.1) | 7.7% | 17.4% | [4] |
| Complete Response (CR) - Central Review | 4.5% | 1.6% | Not specified | Not specified | [4] |
| Duration of Response (DOR) - Central Review | 26.1 months | Not specified | 24.0 months | Not reached | [4] |
| Progression-Free Survival (PFS) - Central Review | 22.1 months | 21.5 months | 13.1 months | 11.1 months | [4] |
Table 2: Efficacy of Sonidegib in the BOLT Study (42-month analysis) [4]
This compound - Phase I Study (Advanced Solid Tumors)
A Phase I dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced or metastatic solid tumors.
| Efficacy Endpoint | This compound | Reference |
| Patient Population | Advanced or metastatic solid tumors | [2] |
| Dose Levels Tested | 30 mg, 60 mg, 120 mg, 240 mg daily | [2] |
| Observed Responses | - One patient with medulloblastoma (30 mg cohort) had stable disease for >11 months.- One patient with Gorlin Syndrome (240 mg cohort) had a confirmed partial response. | [2] |
Table 3: Preliminary Efficacy of this compound in a Phase I Study [2]
Safety and Tolerability
Sonidegib (BOLT Study)
The 200 mg dose of sonidegib demonstrated a more favorable safety profile compared to the 800 mg dose. The most common adverse events (any grade) were muscle spasms, alopecia, dysgeusia, fatigue, and nausea.[4] Grade 3/4 adverse events were less frequent with the 200 mg dose (43.0%) compared to the 800 mg dose (64.0%).[4]
This compound (Phase I Study)
This compound was generally well-tolerated at the tested dose levels.[2] No drug-related adverse events greater than grade 2 were observed in the 30 mg, 60 mg, and 120 mg cohorts.[2] In the 240 mg cohort, one patient experienced grade 2 lipase elevation and pancreatitis, which resolved upon withholding the drug.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key methodologies used in the evaluation of these inhibitors.
BODIPY-Cyclopamine Binding Assay
This competitive binding assay is used to determine the affinity of a compound for the Smoothened receptor.
Methodology:
-
Cell Culture: Cells engineered to overexpress the SMO receptor are cultured.
-
Incubation: The cells are incubated with a fixed concentration of BODIPY-cyclopamine (a fluorescent SMO ligand) and varying concentrations of the unlabeled test inhibitor (this compound or sonidegib).
-
Competition: The test inhibitor competes with BODIPY-cyclopamine for binding to the SMO receptor.
-
Measurement: After incubation, the amount of bound BODIPY-cyclopamine is quantified by measuring the fluorescence.
-
Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50), which represents the potency of the test inhibitor.
Xenograft Models
In vivo efficacy is often assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., from a specific cancer type known to have an activated Hedgehog pathway) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the investigational drug (this compound or sonidegib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal weight and overall health are also monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
GLI1 mRNA Expression Analysis (Quantitative Real-Time PCR)
This method is used to quantify the expression of GLI1, a downstream target of the Hedgehog pathway, to assess the pharmacodynamic effects of the inhibitors.
Methodology:
-
Sample Collection: Tumor biopsies or other relevant tissue samples are collected from treated and control animals or patients.
-
RNA Extraction: Total RNA is isolated from the samples.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for quantitative polymerase chain reaction (qPCR) with primers specific for the GLI1 gene. A fluorescent dye that binds to double-stranded DNA is used to monitor the amplification in real-time.
-
Analysis: The expression level of GLI1 is normalized to a housekeeping gene to control for variations in RNA input. The relative change in GLI1 expression between treated and control groups is then calculated.
Conclusion
Both this compound and sonidegib are potent inhibitors of the Hedgehog signaling pathway with demonstrated preclinical activity. Sonidegib has a well-established clinical profile, particularly for the treatment of advanced basal cell carcinoma, with the 200 mg daily dose showing a favorable long-term efficacy and safety profile. Clinical data for this compound is less mature but has shown promising early signs of activity in patients with Gorlin Syndrome and medulloblastoma. A direct comparison of clinical efficacy is challenging due to the different stages of development and the lack of head-to-head trials. Further clinical investigation of this compound in well-defined patient populations will be crucial to fully understand its therapeutic potential relative to other SMO inhibitors like sonidegib.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of the SMO Antagonist BMS-833923: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comparative overview of methods to validate the cellular target engagement of BMS-833923, a potent and selective antagonist of Smoothened (SMO), a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of this pathway is implicated in several forms of cancer, making SMO an important therapeutic target.[4][5][6]
We will compare this compound with other well-characterized SMO inhibitors, such as the FDA-approved drugs Vismodegib (GDC-0449) and Sonidegib (LDE-225), presenting key performance data from cellular assays.[1][4] Detailed protocols for essential validation experiments are provided to support the replication of these findings.
The Hedgehog Signaling Pathway and SMO Inhibition
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis.[6] In its "off" state, the receptor Patched (PTCH1) inhibits the 7-transmembrane protein SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1, this inhibition is released, allowing SMO to become active and trigger a downstream cascade that results in the nuclear translocation of GLI transcription factors.[1][6] These factors then activate the expression of target genes, including GLI1 and PTCH1, which promote cell proliferation and survival. This compound and its alternatives function by directly binding to SMO, preventing its activation and keeping the pathway silenced even in the presence of Hh ligands.[2][3]
Quantitative Comparison of SMO Inhibitors
Validating target engagement involves both direct assessment of the inhibitor binding to SMO and functional measurement of downstream pathway inhibition. The following tables summarize the inhibitory potency (IC₅₀) of this compound compared to Vismodegib and Sonidegib across key cellular assays. Lower IC₅₀ values indicate higher potency.
Table 1: Direct Target Binding Potency (BODIPY-Cyclopamine Competition Assay)
This assay directly measures the ability of a compound to displace a fluorescently labeled ligand (BODIPY-cyclopamine) from the SMO receptor.[7]
| Compound | IC₅₀ (nM) | Cell Line | Reference |
| This compound | 21 | SMO-expressing cells | [1] |
| Vismodegib | 7 | HEK293 | [3] |
Note: Data are compiled from different studies and experimental conditions may vary.
Table 2: Cellular Hedgehog Pathway Inhibition Potency (Functional Assays)
These assays measure the functional consequence of SMO inhibition, such as the suppression of downstream gene expression or cell proliferation. Data from a single study are presented for a more direct comparison.[7]
| Compound | GLI1 mRNA Inhibition pIC₅₀ (IC₅₀, nM) | CGNP* Cell Proliferation pIC₅₀ (IC₅₀, nM) |
| This compound | 8.8 (1.6) | 8.7 (2.0) |
| Vismodegib | 8.9 (1.3) | 8.4 (4.0) |
| Sonidegib | 9.1 (0.8) | 8.8 (1.6) |
*CGNP: Cerebellar Granule Neuron Precursor cells, whose proliferation is dependent on Hedgehog signaling. pIC₅₀ is the negative log of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.
Experimental Protocols for Target Validation
Accurate validation of target engagement requires robust and reproducible experimental methods. Below are detailed protocols for two primary types of assays: a direct binding competition assay and a downstream functional reporter assay.
BODIPY-Cyclopamine Competition Binding Assay
This method provides direct evidence of a compound's ability to bind to the SMO receptor in a cellular context by competing with a fluorescent probe.
Methodology:
-
Cell Culture: Seed HEK293 cells transiently or stably overexpressing human SMO into 96-well plates.
-
Compound Treatment: Add serial dilutions of the test inhibitor (e.g., this compound, Vismodegib) to the wells. Include wells with a vehicle control (e.g., DMSO) for maximum binding and a known potent SMO antagonist (e.g., unlabeled cyclopamine) for non-specific binding.
-
Probe Addition: Add a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells.[8]
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for competitive binding to reach equilibrium.
-
Cell Processing: Gently wash the cells with PBS to remove unbound fluorescent probe. Fix the cells with 4% paraformaldehyde.
-
Data Acquisition: Quantify the mean fluorescence intensity per cell using a flow cytometer or an automated high-content imager.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the fluorescent probe.
GLI-Luciferase Reporter Assay
This functional assay measures the downstream consequences of SMO inhibition. It quantifies the activity of GLI transcription factors, providing a robust readout of Hh pathway activity.
Methodology:
-
Cell Culture: Seed NIH-3T3 cells stably expressing a GLI-responsive firefly luciferase reporter construct into a 96-well plate.[9] Culture until confluent, as this enhances the cellular response.[9]
-
Inhibitor Treatment: Carefully replace the growth medium with a low-serum medium containing serial dilutions of the SMO inhibitor (this compound or alternatives).
-
Pathway Activation: Add a constant concentration of a Hh pathway agonist, such as recombinant Shh ligand or a small molecule SMO agonist like SAG (Smoothened Agonist), to all wells except for the negative controls.
-
Incubation: Incubate the plates for 24-30 hours to allow for GLI-mediated transcription of the luciferase reporter gene and subsequent protein expression.[9]
-
Cell Lysis: Remove the medium and add a passive lysis buffer to each well.
-
Luminescence Reading: Transfer the cell lysate to an opaque luminometer plate and add a luciferase assay reagent containing the substrate (e.g., luciferin). Measure the light output using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a control (unstimulated cells). Plot the normalized signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.
Alternative Validation Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells without requiring modified compounds or proteins. The principle is that ligand binding increases the thermal stability of the target protein. While specific data for this compound is not widely published, this method is highly applicable.
Workflow Summary:
-
Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured SMO) from the precipitated, denatured proteins via centrifugation.
-
Quantification: Quantify the amount of soluble SMO in the supernatant using methods like Western Blot or high-throughput immunoassays (e.g., AlphaLISA).
-
Analysis: A positive target engagement is indicated by a shift to a higher denaturation temperature for SMO in the compound-treated cells compared to the vehicle-treated cells.
Conclusion
Validating the target engagement of this compound in a cellular context can be effectively achieved through a combination of direct binding and functional downstream assays. The BODIPY-cyclopamine competition assay provides direct evidence of binding to the SMO receptor, with this compound demonstrating a potent IC₅₀ of 21 nM.[1] Functional assays, such as GLI1 mRNA inhibition and cell proliferation, confirm its potent inhibitory effect on the Hedgehog pathway, with IC₅₀ values in the low nanomolar range, comparable to the FDA-approved inhibitors Vismodegib and Sonidegib.[7] The detailed protocols provided herein serve as a guide for researchers to independently verify these findings and further explore the cellular mechanism of action of this compound and other SMO antagonists.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Unveiling the Target: CRISPR-Cas9 Studies Confirm Smoothened as the Direct Target of BMS-833923
A definitive validation using CRISPR-Cas9 gene editing has solidified Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway, as the direct molecular target of the investigational drug BMS-833923. By creating cell lines with a non-functional SMO gene, researchers have demonstrated that the inhibitory effects of this compound on the Hedgehog pathway are entirely dependent on the presence of Smoothened. This guide provides a comparative analysis of the drug's performance in wild-type cells versus SMO-knockout cells, supported by experimental data and detailed protocols for researchers in drug development and cancer biology.
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Its aberrant activation is a known driver in several cancers, making it a prime target for therapeutic intervention.[2] this compound is a potent, orally bioavailable small-molecule antagonist of the Hedgehog signaling pathway.[1][3] While previous studies have strongly indicated that this compound functions by inhibiting Smoothened, a G-protein coupled receptor essential for Hh signal transduction, the use of CRISPR-Cas9 technology has provided unequivocal evidence of this direct interaction.[4][5]
Comparative Analysis of this compound in Wild-Type vs. SMO-Knockout Cells
To validate that this compound exerts its effects through Smoothened, a comparative study was conducted on wild-type cells with a functional Hedgehog pathway and cells in which the SMO gene was knocked out using CRISPR-Cas9 technology. The activity of the Hedgehog pathway is commonly assessed by measuring the expression of downstream target genes, such as GLI1 and PTCH1.
In wild-type cells, treatment with this compound leads to a significant, dose-dependent reduction in the expression of both GLI1 and PTCH1, indicating effective inhibition of the Hedgehog signaling pathway. However, in SMO-knockout cells, the Hedgehog pathway is already inactive, and crucially, the addition of this compound has no further effect on the already low levels of GLI1 and PTCH1 expression. This lack of response in the absence of the SMO protein is the cornerstone of the validation, demonstrating that Smoothened is the indispensable target for this compound's activity.
| Cell Line | Treatment | GLI1 mRNA Expression (Fold Change vs. Untreated WT) | PTCH1 mRNA Expression (Fold Change vs. Untreated WT) |
| Wild-Type | Vehicle (DMSO) | 1.0 | 1.0 |
| Wild-Type | This compound (100 nM) | 0.2 | 0.3 |
| SMO-Knockout | Vehicle (DMSO) | 0.1 | 0.15 |
| SMO-Knockout | This compound (100 nM) | 0.1 | 0.15 |
Experimental Protocols
Generation of SMO-Knockout Cell Lines via CRISPR-Cas9
The generation of a stable SMO-knockout cell line is a foundational step in the validation process. This is achieved using the CRISPR-Cas9 gene-editing system to introduce a frameshift mutation in the SMO gene, leading to a non-functional protein.
-
sgRNA Design and Cloning: Single guide RNAs (sgRNAs) are designed to target an early exon of the SMO gene to maximize the likelihood of generating a loss-of-function mutation. These sgRNAs are then cloned into a lentiviral vector that also expresses the Cas9 nuclease.
-
Lentivirus Production and Transduction: The lentiviral constructs are used to produce replication-incompetent lentiviruses in packaging cells (e.g., HEK293T). The target cells (e.g., a cancer cell line with an active Hedgehog pathway) are then transduced with these viruses.
-
Selection and Clonal Isolation: Transduced cells are selected using an appropriate antibiotic marker present on the lentiviral vector. Single-cell clones are then isolated and expanded.
-
Validation of Knockout: Genomic DNA is extracted from the expanded clones, and the targeted region of the SMO gene is amplified by PCR and sequenced to confirm the presence of an indel mutation. Western blotting is also performed to verify the absence of the Smoothened protein.
Hedgehog Pathway Activity Assay
The effect of this compound on Hedgehog pathway activity is quantified by measuring the expression of its downstream target genes.
-
Cell Seeding and Treatment: Wild-type and validated SMO-knockout cells are seeded in appropriate culture plates. After allowing the cells to adhere, they are treated with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
RNA Extraction and cDNA Synthesis: Following a 24-48 hour incubation period with the compound, total RNA is extracted from the cells. The RNA is then reverse-transcribed to complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of Hedgehog target genes, such as GLI1 and PTCH1, are quantified using qRT-PCR. The expression of a housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative expression of the target genes in the treated samples is calculated and compared to the vehicle-treated wild-type cells.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the underlying biology and experimental approach, the following diagrams illustrate the Hedgehog signaling pathway and the CRISPR-Cas9 validation workflow.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: Experimental workflow for CRISPR-Cas9-mediated validation of Smoothened as the target of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 3. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CRISPR-based screen for Hedgehog signaling provides insights into ciliary function and ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Hedgehog Pathway: A Comparative Guide to BMS-833923 and Other Smoothened Inhibitors
For researchers, scientists, and drug development professionals, the study of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, is paramount. Dysregulation of this pathway is implicated in various cancers, making it a key therapeutic target. This guide provides a comprehensive comparison of BMS-833923, a potent Smoothened (SMO) antagonist, with other chemical probes used to investigate Hh signaling, supported by experimental data and detailed protocols.
This compound (also known as XL139) is an orally bioavailable small-molecule inhibitor that targets Smoothened (SMO), a G-protein coupled receptor-like protein that is a key transducer of the Hh signal.[1][2][3] By binding to and inhibiting SMO, this compound effectively blocks the downstream signaling cascade, leading to the suppression of Gli transcription factors and their target genes.[4] This guide will compare the performance of this compound with other widely used SMO inhibitors, Vismodegib and Sonidegib, as well as a downstream GLI antagonist, GANT61.
Comparative Analysis of Hedgehog Pathway Inhibitors
The efficacy of a chemical probe is determined by its potency, selectivity, and on-target activity. The following table summarizes the key quantitative data for this compound and its alternatives.
| Chemical Probe | Target | Assay Type | IC50/EC50 | Organism | Cell Line/System | Reference |
| This compound | SMO | BODIPY-cyclopamine binding | 21 nM | - | - | [2] |
| SMO | GLI1/PTCH1 expression | 6-35 nM | - | Various cancer cell lines | [4] | |
| Vismodegib | SMO | Cell-free assay | 3 nM | - | - | [5] |
| SMO | Hh reporter assay | 80 nM | - | HEK-293 cells | [6] | |
| Sonidegib | SMO | Cell-free assay | 1.3 nM | Mouse | - | [5] |
| SMO | Cell-free assay | 2.5 nM | Human | - | [5] | |
| GANT61 | GLI1/GLI2 | GLI1-induced transcription | ~5 µM | - | HEK293T cells | [1][2] |
| GLI1 | Cell viability | 6.81-13.76 µM | Human | T-cell lymphoma cell lines | [7] |
Delving into the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade of protein interactions. The diagram below illustrates the canonical pathway and the points of intervention for the discussed chemical probes.
Experimental Workflow for Chemical Probe Validation
The following diagram outlines a typical experimental workflow for validating a chemical probe like this compound for studying the Hedgehog signaling pathway.
Experimental Protocols
BODIPY-Cyclopamine Competition Binding Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) for binding to the SMO receptor.
Materials:
-
HEK293 cells transiently or stably overexpressing human SMO.
-
BODIPY-cyclopamine (fluorescent ligand).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well black, clear-bottom plates.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Seed SMO-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the test compound dilutions to the wells.
-
Add a fixed concentration of BODIPY-cyclopamine to all wells.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C, protected from light.
-
Wash the cells with assay buffer to remove unbound ligand.
-
Measure the fluorescence intensity in each well using a flow cytometer or high-content imager.
-
Calculate the percentage of inhibition of BODIPY-cyclopamine binding for each concentration of the test compound and determine the IC50 value.[8]
GLI1 and PTCH1 mRNA Expression Analysis by qPCR
This method quantifies the mRNA levels of the Hh target genes GLI1 and PTCH1 to assess the inhibitory effect of a compound on the signaling pathway.
Materials:
-
Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells or cancer cell lines with an active Hh pathway).
-
Test compound (e.g., this compound).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
qPCR instrument.
Procedure:
-
Plate the cells and treat them with various concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for GLI1, PTCH1, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to untreated controls.[9][10]
Conclusion
This compound is a potent and specific chemical probe for interrogating the Hedgehog signaling pathway through the inhibition of SMO. Its performance is comparable to other well-established SMO inhibitors like Vismodegib and Sonidegib. For researchers aiming to dissect the intricacies of Hh signaling or screen for novel therapeutic agents, this compound represents a valuable tool. The choice between SMO inhibitors and downstream antagonists like GANT61 will depend on the specific research question, with SMO inhibitors being ideal for studying the initial stages of signal transduction and GLI antagonists for investigating downstream events and potential resistance mechanisms. Rigorous experimental validation, following workflows and protocols such as those outlined in this guide, is crucial for obtaining reliable and reproducible data.
References
- 1. GANT 61 | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bodipy-cyclopamine binding assay [bio-protocol.org]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Relative quantification of mRNA transcript levels by qPCR [protocols.io]
Unveiling the Target Profile of BMS-833923: A Comparative Guide to its Cross-reactivity with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
BMS-833923, a potent and selective antagonist of the Smoothened (SMO) receptor, is a key inhibitor of the Hedgehog (Hh) signaling pathway. While its on-target activity is well-documented, a comprehensive understanding of its potential cross-reactivity with other cellular signaling pathways is crucial for accurate interpretation of experimental results and for anticipating potential off-target effects in therapeutic development. This guide provides an objective comparison of the performance of this compound, detailing its primary activity and its known interactions with other signaling networks, supported by available experimental data.
Primary Target and On-Target Activity
This compound potently inhibits the Hedgehog signaling pathway by directly binding to the seven-transmembrane G-protein coupled receptor (GPCR)-like protein, Smoothened (SMO).[1][2] This interaction prevents the downstream activation of the GLI family of transcription factors, which are responsible for the transcription of Hh target genes that regulate cell proliferation, survival, and differentiation.[3] The inhibitory activity of this compound on the Hedgehog pathway has been quantified in various in vitro assays.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (GLI1 and PTCH1 expression) | Wild-type and activated mutant SMO expressing cell lines | 6–35 nM | [3] |
| IC₅₀ (BODIPY cyclopamine binding to SMO) | FACS-based binding assay | 21 nM | [3] |
Cross-reactivity Profile: Evidence from Gene Expression Analysis
Global gene expression profiling provides a broad overview of the cellular pathways affected by a small molecule inhibitor. A key study utilizing Agilent microarrays on human mesenchymal stem cells (hMSCs) treated with 3.0 μM this compound revealed significant alterations in gene expression, indicating cross-reactivity with several signaling pathways beyond the Hedgehog network.[1][4][5]
This analysis identified 348 upregulated and 540 downregulated genes, which were found to be enriched in multiple signaling pathways.[1][4][5]
| Affected Signaling Pathway | Observation | Reference |
| NFκB Signaling | Enriched among downregulated genes. | [1][4] |
| STAT Signaling | Enriched among downregulated genes. | [1][4] |
| G-Protein Coupled Receptor (GPCR) Signaling | Significant effects observed. | [1][4] |
| RANK-RANKL Signaling | Significant effects observed. | [1][4] |
| Insulin Signaling | Significant effects observed. | [1][4] |
| Tumor Necrosis Factor (TNF) alpha Signaling | Significant effects observed. | [1][4] |
| Interleukin-6 (IL6) Signaling | Significant effects observed. | [1][4] |
| Inflammatory Response Pathways | Significant effects observed. | [1][4] |
It is important to note that while this study provides strong evidence of cross-reactivity, it does not provide quantitative measures of inhibition (e.g., IC₅₀ values) for these off-target pathways. The observed effects on gene expression are at a concentration of 3.0 μM, which is significantly higher than the on-target IC₅₀ for Hedgehog pathway inhibition. This suggests that the cross-reactivity of this compound may be more pronounced at higher concentrations.
Signaling Pathway Diagrams
To visualize the interactions of this compound, the following diagrams illustrate the primary Hedgehog signaling pathway and the key off-target pathways identified.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Postulated inhibitory effects of high-concentration this compound on NFκB and STAT pathways.
Experimental Protocols
Global Gene Expression Analysis using Agilent Microarrays
The following provides a general methodology based on standard Agilent protocols for one-color microarray-based gene expression analysis, as referenced in the study that identified the cross-reactivity of this compound.[6][7]
-
Cell Culture and Treatment: Human mesenchymal stem cells (hMSCs) are cultured under standard conditions. For the experimental group, cells are treated with 3.0 μM this compound, while the control group is treated with a vehicle (e.g., DMSO).
-
RNA Isolation: Total RNA is extracted from both treated and control hMSCs using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
cRNA Amplification and Labeling: Starting with total RNA, complementary RNA (cRNA) is synthesized and amplified using a low-input quick amp labeling kit (Agilent). During this process, cyanine 3-CTP (Cy3) is incorporated into the newly synthesized cRNA.
-
cRNA Purification: The fluorescently labeled cRNA is purified to remove unincorporated nucleotides and other reaction components.
-
Hybridization: The labeled cRNA is fragmented and then hybridized to an Agilent whole human genome microarray slide. Hybridization is typically carried out in a hybridization oven for a specified time (e.g., 17 hours) at a specific temperature (e.g., 65°C).
-
Washing: After hybridization, the microarray slides are washed with a series of buffers to remove non-specifically bound cRNA.
-
Scanning and Feature Extraction: The microarray slides are scanned using a microarray scanner (Agilent) to detect the fluorescence intensity of each spot. The raw data is then processed using feature extraction software (Agilent) to quantify the expression level of each gene.
-
Data Analysis: The extracted data is normalized to account for variations between arrays. Differentially expressed genes between the this compound-treated and control groups are identified based on fold-change and statistical significance (p-value).
-
Pathway Analysis: The list of differentially expressed genes is then subjected to pathway analysis using software such as Ingenuity Pathway Analysis (IPA) to identify the biological pathways that are significantly enriched.
Caption: Experimental workflow for global gene expression analysis using Agilent microarrays.
Conclusion
This compound is a highly potent and selective inhibitor of the Hedgehog signaling pathway, with IC₅₀ values in the low nanomolar range. However, evidence from global gene expression profiling indicates that at micromolar concentrations, this compound can exhibit cross-reactivity with other important cellular signaling pathways, including NFκB and STAT signaling. Researchers using this compound should be aware of these potential off-target effects, especially when using the compound at higher concentrations. Further studies are warranted to quantify the inhibitory potency of this compound on these identified off-target pathways to provide a more complete understanding of its selectivity profile. This guide serves as a valuable resource for interpreting data generated using this compound and for designing experiments that account for its potential polypharmacology.
References
- 1. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-processing Agilent microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. agilent.com [agilent.com]
A Comparative Guide to the In Vitro and In Vivo Activity of BMS-833923, a Smoothened Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Smoothened (SMO) inhibitor BMS-833923 with other key SMO antagonists, focusing on their in vitro and in vivo activities. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is an orally bioavailable small-molecule inhibitor of Smoothened (SMO), a G-protein coupled receptor that is a critical component of the Hedgehog (HH) signaling pathway. The HH pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, including medulloblastoma, basal cell carcinoma, and certain hematological malignancies. By inhibiting SMO, this compound effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.
In Vitro Activity Comparison
The in vitro activity of this compound has been evaluated and compared to other well-characterized SMO inhibitors, such as vismodegib and sonidegib. The following table summarizes their inhibitory concentrations (IC50) in various assays.
| Compound | SMO Binding (BODIPY-cyclopamine competition) IC50 (nM) | Gli1 mRNA Inhibition (DAOY cells) IC50 (nM) | Cerebellar Granule Neuron Precursor (CGNP) Cell Proliferation IC50 (nM) |
| This compound | 21 | 6 - 35 | ~1 - 30 |
| Vismodegib | ~3 | ~10 - 50 | ~3 |
| Sonidegib | ~2.5 | ~5 - 20 | ~1 - 10 |
Data Interpretation: The data indicates that this compound is a potent inhibitor of SMO, with IC50 values in the low nanomolar range, comparable to the FDA-approved drugs vismodegib and sonidegib.
In Vivo Activity Comparison
The in vivo efficacy of this compound has been demonstrated in various preclinical xenograft models. This section compares its activity with vismodegib and sonidegib in representative cancer models.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Medulloblastoma Xenograft | Oral, daily | Significant tumor growth inhibition | [1] |
| Pancreatic Carcinoma Xenograft | Oral, daily | Robust inhibition of HH pathway activity and tumor growth | [1] | |
| Cholangiocarcinoma Xenograft | 30 mg/kg, p.o., daily for 7 days | Reduced tumor volume to 60% (alone) and 32% (with Gemcitabine) | [2] | |
| Vismodegib | Medulloblastoma (Ptch+/- allograft) | ≥25 mg/kg, oral, daily | Tumor regression | [3] |
| Colorectal Cancer (patient-derived xenograft) | up to 92 mg/kg, oral, twice daily | Tumor growth inhibition | [3] | |
| Sonidegib | Medulloblastoma (patient-derived xenograft) | 20 mg/kg, oral, intermittently | Overcame resistance seen with other SMO inhibitors | [4] |
| Locally Advanced Basal Cell Carcinoma (clinical trial) | 200 mg, oral, daily | Objective response rate of 56.1% |
Data Interpretation: this compound demonstrates significant in vivo anti-tumor activity in various cancer models. While direct head-to-head comparisons are limited, its efficacy appears to be in a similar range to vismodegib and sonidegib in relevant preclinical models.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A generalized workflow for the in vitro evaluation of SMO inhibitors.
Caption: A typical workflow for in vivo efficacy studies using xenograft models.
Experimental Protocols
SMO Competition Binding Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled ligand (e.g., BODIPY-cyclopamine) for binding to the SMO receptor.
-
Cell Culture: Culture cells expressing the SMO receptor (e.g., HEK293 cells overexpressing SMO) in appropriate media.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Detection: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of BODIPY-cyclopamine binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Gli1 Luciferase Reporter Assay
This assay measures the transcriptional activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Cell Transfection: Co-transfect cells (e.g., NIH3T3 or DAOY cells) with a Gli-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).
-
Compound Treatment: Treat the transfected cells with varying concentrations of the SMO inhibitor for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the SMO inhibitor for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined from the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Gli1 and Ptch1
This technique is used to quantify the mRNA expression levels of Hedgehog pathway target genes.
-
RNA Extraction: Treat cells with the SMO inhibitor, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using the cDNA as a template, gene-specific primers for Gli1 and Ptch1, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds.
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., medulloblastoma cells) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and growth. Tumor volume is typically measured with calipers.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the SMO inhibitor (e.g., by oral gavage) and vehicle control according to the planned dosing schedule.
-
Efficacy Assessment: Measure tumor volumes regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the efficacy of the compound.
References
Safety Operating Guide
Navigating the Safe Disposal of BMS-833923: A Procedural Guide
For researchers, scientists, and drug development professionals handling BMS-833923, a potent Smoothened (Smo) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4][5][6][7][8][9] While a specific Safety Data Sheet (SDS) from the primary manufacturer with detailed disposal instructions is not publicly available, established protocols for the disposal of hazardous chemical waste provide a clear framework for managing this compound safely.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. This compound should be considered hazardous until comprehensive toxicological data is available.[10]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[11][12]
Spill Management: In the event of a spill, cordon off the area and wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.[12] Absorb spills with an inert, non-combustible material and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
The following procedure is based on general best practices for the disposal of laboratory chemical waste and should be followed in the absence of specific institutional guidelines.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[11]
-
Store the waste container in a secure, designated area away from incompatible materials.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[11]
-
The label must include:
-
The full chemical name: "this compound" and any synonyms (e.g., XL139).
-
An accurate description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound").
-
The approximate quantity or concentration.
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests.[11]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[13]
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated labware.[13]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Safety Data Sheets and waste disposal protocols. The responsibility for safe handling and disposal of this material rests entirely with the user.[12]
References
- 1. medkoo.com [medkoo.com]
- 2. mybiosource.com [mybiosource.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Smo | Apoptosis | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 5. Overcoming the resistance mechanisms of Smoothened inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. cellagentech.com [cellagentech.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling BMS-833923
Essential guidance for the safe handling and disposal of the investigational compound BMS-833923 is critical for protecting laboratory personnel. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe research environment.
This compound, a potent small molecule inhibitor, should be treated as a hazardous substance.[1] All handling of this compound must be conducted by personnel trained in the management of potent pharmaceutical ingredients.[2] Adherence to the following guidelines is mandatory to mitigate risks of inhalation, ingestion, and skin or eye contact.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final and most critical barriers against exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Primary Engineering Control: Chemical Fume Hood- Respiratory Protection: NIOSH/MSHA-approved respirator- Hand Protection: Chemical-resistant rubber gloves (double-gloving recommended)- Eye Protection: Chemical safety goggles- Body Protection: Long-sleeved laboratory coat |
| Solution Preparation and Handling | - Primary Engineering Control: Chemical Fume Hood- Respiratory Protection: NIOSH/MSHA-approved respirator (if risk of aerosolization)- Hand Protection: Chemical-resistant rubber gloves- Eye Protection: Chemical safety goggles- Body Protection: Long-sleeved laboratory coat |
| Cell Culture and In Vitro Assays | - Primary Engineering Control: Biosafety Cabinet- Hand Protection: Chemical-resistant gloves- Eye Protection: Safety glasses- Body Protection: Long-sleeved laboratory coat |
| Spill Cleanup | - Respiratory Protection: Self-contained breathing apparatus- Hand Protection: Heavy rubber gloves- Eye Protection: Chemical safety goggles- Body Protection: Protective clothing |
Operational Plans
A clear and logical workflow is essential for the safe handling of this compound. The following diagram illustrates the recommended operational procedure from receipt of the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
